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  • Product: l-Methoxyphenamine
  • CAS: 111138-72-8

Core Science & Biosynthesis

Foundational

Anti-Inflammatory Efficacy of l-Methoxyphenamine in Rat Models: A Technical Guide to Mechanistic Pathways and Experimental Workflows

Executive Summary Historically classified as a synthetic sympathomimetic amine and bronchodilator, l-Methoxyphenamine (L-MPA) has garnered significant attention in preclinical pharmacology for its potent, multi-pathway a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically classified as a synthetic sympathomimetic amine and bronchodilator, l-Methoxyphenamine (L-MPA) has garnered significant attention in preclinical pharmacology for its potent, multi-pathway anti-inflammatory properties[1]. As a Senior Application Scientist, I have observed that transitioning a compound from a symptom-relief agent (bronchodilation) to a disease-modifying therapeutic requires rigorous in vivo validation. This whitepaper dissects the mechanistic causality behind L-MPA's anti-inflammatory effects and provides field-proven, self-validating experimental workflows for evaluating its efficacy in rat models of chronic obstructive pulmonary disease (COPD) and allergic rhinitis.

Mechanistic Foundations: The Causality of Inflammation Suppression

To design robust assays, one must first understand the molecular targets. L-MPA operates via a dual-axis mechanism that bridges the sympathetic nervous system and the innate immune response[1]:

  • Direct β2-Adrenergic Agonism & Cytokine Suppression : L-MPA binds to β2-adrenergic receptors localized on airway smooth muscle cells and alveolar macrophages[1]. This Gs-protein coupled interaction activates adenylyl cyclase, elevating intracellular cyclic AMP (cAMP)[1]. The subsequent activation of Protein Kinase A (PKA) triggers a phosphorylation cascade that ultimately inhibits the translocation of Nuclear Factor-kappa B (NF-κB). By halting NF-κB, L-MPA effectively shuts down the transcription of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6[2].

  • Indirect α1-Adrenergic Activation : In models of mucosal congestion, L-MPA induces the release of neuronal noradrenaline[3]. This endogenous catecholamine subsequently acts on α1-adrenoceptors to drive local vasoconstriction, thereby reducing vascular permeability, blood flow, and mucosal edema[1],[3].

G LMPA l-Methoxyphenamine (L-MPA) B2 β2-Adrenergic Receptor (Airway Smooth Muscle/Macrophages) LMPA->B2 Agonism Alpha1 Indirect α1-Adrenergic Activation (Neuronal NA) LMPA->Alpha1 Noradrenaline release AC Adenylyl Cyclase Activation B2->AC Gs-protein coupling cAMP cAMP Elevation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Phosphorylation cascade NFKB NF-κB Inhibition (Decreased Translocation) PKA->NFKB Inhibitory signal Cytokines Suppression of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines Downregulation Vasoconstriction Mucosal Vasoconstriction (Reduced Edema) Alpha1->Vasoconstriction Smooth muscle contraction

Figure 1: Dual anti-inflammatory and decongestant signaling pathways of l-Methoxyphenamine.

Experimental Workflows: Self-Validating Rat Models

A protocol is only as reliable as its internal controls. To rigorously evaluate L-MPA, we employ two distinct rat models. Every workflow described below is designed as a self-validating system, incorporating a vehicle control (baseline), a disease-induced control (maximum pathology), and a positive control (e.g., Prednisone) to benchmark pharmacological efficacy.

The LPS/Cigarette Smoke-Induced COPD Rat Model

Causality of Experimental Choice: Intratracheal lipopolysaccharide (LPS) primes the innate immune system (mimicking bacterial exacerbations), while chronic cigarette smoke exposure induces sustained oxidative stress and neutrophilic infiltration[2]. This synergistic approach accurately replicates the human COPD microenvironment, making it the gold standard for testing airway anti-inflammatories[2].

Step-by-Step Methodology:

  • Acclimatization & Grouping : Randomize adult male Wistar rats into four cohorts: Healthy Control, COPD-Vehicle, L-MPA Treatment (dose-ranging: 3, 9, and 27 mg/day), and Positive Control (Prednisone 0.25 mg/day)[2].

  • Disease Induction :

    • Days 1 & 14: Administer intratracheal LPS (200 μg in 0.2 mL saline) under light anesthesia to trigger acute cytokine release[2].

    • Days 2-13 & 15-28: Expose rats to mainstream cigarette smoke in a whole-body exposure chamber for 1 hour daily to establish chronic remodeling[2].

  • Therapeutic Intervention : Administer L-MPA via oral gavage 1 hour prior to smoke exposure on Days 2-28.

  • Endpoint Euthanasia (Day 29) : Anesthetize rats (e.g., ketamine 100 mg/kg). Ligate the right primary bronchus and cannulate the left bronchus[2].

  • Bronchoalveolar Lavage Fluid (BALF) Collection : Flush the left airway with 5 mL of cold sterile saline three times. Centrifuge the pooled BALF at 1500 rpm for 5 minutes[2]. Why BALF? It provides a direct, localized liquid biopsy of the alveolar microenvironment.

  • Downstream Assays : Extract the supernatant for cytokine ELISA (TNF-α, IL-1β, IL-6, TGF-β) and resuspend the pellet for Giemsa staining to perform differential white cell counts (WCC)[2].

Workflow Start Acclimatization (Wistar Rats) LPS Intratracheal LPS (Days 1 & 14) Start->LPS Smoke Cigarette Smoke Exposure (Days 2-13, 15-28) LPS->Smoke Treatment L-MPA Administration (Daily Gavage) Smoke->Treatment Concurrent Euthanasia Euthanasia & BALF Collection (Day 29) Treatment->Euthanasia Analysis ELISA & Cell Counting (TNF-α, IL-6, Neutrophils) Euthanasia->Analysis

Figure 2: Step-by-step experimental workflow for the LPS/smoke-induced COPD rat model.

The Histamine-Induced Allergic Rhinitis Model

Causality of Experimental Choice: While the COPD model assesses lower airway inflammation, this model isolates the upper airway vascular permeability aspect of inflammation[3].

Step-by-Step Methodology:

  • Anesthetize rats with pentobarbital sodium.

  • Insert cannulae into the nasopharynx and bilateral nostrils, ventilating the animal with an artificial respirator.

  • Record intranasal resistance using a modified Konzett-Rössler apparatus to measure ventilation overflow (VO).

  • Administer L-MPA intravenously (1 mg/kg)[3].

  • Nebulize histamine (0.1%) into the nasal cavities for 5 minutes to provoke acute congestion[3].

  • Validation : Measure the inhibition of VO. The self-validation step involves pre-treating a sub-cohort with an α1-antagonist (e.g., prazosin) to confirm that L-MPA's decongestant effect is mechanically linked to noradrenaline release[3].

Quantitative Data & Biomarker Profiling

A critical observation in the COPD model is L-MPA's superiority over standard corticosteroids in specific cytokine domains. Data synthesized from Wang et al. demonstrates that while Prednisone effectively reduces total WCC, it fails to significantly suppress TNF-α and IL-1β in the LPS/Smoke model[2]. Conversely, L-MPA demonstrates broad-spectrum cytokine inhibition[2].

Table 1: Comparative Biomarker Profiling in BALF (Rat COPD Model)

Biomarker / Cell TypeHealthy ControlCOPD Vehicle (LPS + Smoke)L-MPA Treated (3-27 mg)Prednisone (0.25 mg)
TNF-α BaselineSignificantly ElevatedSignificantly Decreased No Significant Change
IL-1β BaselineSignificantly ElevatedSignificantly Decreased No Significant Change
IL-6 BaselineSignificantly ElevatedSignificantly Decreased Decreased
Total WCC BaselineElevatedSignificantly DecreasedSignificantly Decreased
Neutrophils BaselineElevated (2-3 fold)Significantly DecreasedSignificantly Decreased
Alveolar Macrophages BaselineElevatedSignificantly Decreased No Significant Change

(Note: "Significantly Decreased" denotes P < 0.01 compared to the COPD Vehicle group[2])

Translational Outlook

L-Methoxyphenamine transcends its traditional classification as a simple bronchodilator. By leveraging β2-mediated cAMP elevation and indirect α1-adrenergic vasoconstriction, it provides a robust, multi-target approach to airway inflammation[1]. For drug development professionals, the data clearly indicates that L-MPA formulations can suppress the inflammatory network in COPD models more comprehensively than low-dose corticosteroids[2], presenting a compelling case for its expanded use in chronic respiratory therapeutics.

References[2] Title: Anti-inflammatory effect of methoxyphenamine compound in rat model of chronic obstructive pulmonary disease - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmgD43OuG8uiUow9tqapNyGDbwSBenN9-75kAPtw3V9ZrWwc-3m2sBm-JJxqScsLw5ZBuOmKliXGqINKmu5cC63zmk4HYmCdScnsF-k3M_tADzsp-y2t_Q0Aji0cveDYfURYhW[1] Title: What is the mechanism of Methoxyphenamine Hydrochloride? - Patsnap Synapse. Source: patsnap.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhAs-GwLSWJ0KcLs_ChuH9mE0i-6rxZuPS1SRv4XSC1zcXqeiMSH7hYm8z8qN0KbOs2VznMhXk8CZmRrKY8FCDPRLYgsluhqEI4w9zmDOOGjFwhoFEQqrzAj-r218GX5owBYDvlD1dWEWnuP1pUqQJbzwBUa80-mre8SlJK5uEvu7P6z_2sWr0HbN5Gn4kE02lLkEOKdc=[3] Title: Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzMcty6E62OQ4rnVIpF1wGkjVgG7c6s3aMvfs-LUqSx78c9V2S12q0tCn7vXHVB_B15M3qOS4kdQ13Rotv6MB3Tp3dPm3Hg4EQNlad6klyQ9IGJWheK0qRXS3YQPISwnTs7PC9VE8kBu1VILw=

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Exploratory

The Historical Synthesis of l-Methoxyphenamine: A Technical Retrospective on the Woodruff and Heinzelman Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Methoxyphenamine (trade name Orthoxine) is a β-adrenergic receptor agonist of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Methoxyphenamine (trade name Orthoxine) is a β-adrenergic receptor agonist of the amphetamine class, historically utilized as a potent bronchodilator[1]. The chemical evolution of its synthesis provides a masterclass in the optimization of reductive amination and chiral resolution. First synthesized by Woodruff and co-workers at the Upjohn Company in 1940[2], the initial methodology successfully yielded the molecule but suffered from characterization inaccuracies. In 1953, Heinzelman, also at Upjohn, published a landmark paper that not only corrected the physical constants of the hydrochloride salt but also established a highly efficient, scalable synthetic route and achieved the first successful resolution of its racemic mixture into the active l-methoxyphenamine enantiomer[3].

This whitepaper dissects the causality behind these historical experimental choices, contrasts them with modern industrial adaptations, and provides self-validating protocols for the synthesis of this critical active pharmaceutical ingredient (API).

Mechanistic and Historical Context

The 1940 Woodruff Synthesis: The Proof of Concept

Woodruff, Lambooy, and Burt introduced the first synthetic route for methoxyphenamine in 1940[4]. While groundbreaking, their approach to synthesizing secondary β-phenylisopropylamines left critical gaps in product purity. The melting point they reported for methoxyphenamine hydrochloride was later found to be significantly inaccurate[3]. In synthetic chemistry, an depressed or inaccurate melting point is a primary indicator of impurities—likely unreacted starting materials, over-reduced byproducts, or regioisomeric contaminants stemming from poor chemoselectivity during the reduction phase.

The 1953 Heinzelman Breakthrough: Precision and Resolution

Recognizing the therapeutic potential of the compound, Heinzelman revisited the synthesis with a focus on chemoselectivity and stereochemistry[5]. He utilized a low-pressure catalytic hydrogenation system with Platinum oxide (PtO₂ - Adams' catalyst). The causality behind choosing PtO₂ was critical: it is highly active for the reduction of imines (Schiff bases) to secondary amines at ambient to low pressures (3 atm), yet mild enough to prevent the hydrogenolysis of the ortho-methoxy ether group or the over-reduction of the aromatic ring[6].

Furthermore, because β-adrenergic receptors are highly stereoselective, the racemic mixture possessed a diluted pharmacological profile. Heinzelman successfully resolved the racemate using d-tartaric acid, isolating the levorotatory (l-methoxyphenamine) enantiomer, which is standard practice for optimizing the safety and efficacy of amphetamine-class bronchodilators[7].

Experimental Protocols: Historical vs. Modern Workflows

To ensure a self-validating system, the protocols below include analytical checkpoints (such as pH monitoring and melting point verification) that confirm the success of each intermediate step.

Protocol A: Heinzelman’s Catalytic Reductive Amination (1953)

Objective: Synthesis of racemic methoxyphenamine free base via catalytic hydrogenation.

  • Schiff Base Condensation: Charge a high-pressure reaction vessel with o-methoxyphenylacetone. Add a 7.7% solution of methylamine dissolved in anhydrous methanol[6].

    • Causality: Methanol acts as an excellent protic solvent to facilitate the nucleophilic attack of methylamine on the ketone, driving the elimination of water to form the Schiff base (imine) intermediate.

  • Catalyst Addition: Introduce Platinum oxide (PtO₂) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and introduce hydrogen gas to a pressure of 3 atmospheres. Agitate the mixture for 1 to 3 hours at room temperature[6].

    • Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when the stoichiometric volume of hydrogen has been consumed and pressure stabilizes.

  • Filtration: Filter the reaction mixture through a Celite pad to safely remove the pyrophoric platinum catalyst.

  • Concentration: Remove the methanol and excess methylamine under reduced pressure to yield the crude methoxyphenamine free base.

Protocol B: Hydrochloride Salt Formation and Chiral Resolution

Objective: Purification and isolation of the active enantiomer.

  • Salt Precipitation: Dissolve the crude free base in absolute ethanol. Slowly bubble dry HCl gas (or add an HCl/ethanol solution) while maintaining the temperature below 0 °C until the pH reaches 2.0–3.0[6].

    • Causality: Controlling the pH strictly between 2 and 3 ensures complete protonation of the secondary amine without degrading the ether linkage.

  • Crystallization: Filter the precipitated white crystals and wash with cold acetone. Recrystallize from absolute ethanol.

    • Validation Checkpoint: The purified methoxyphenamine hydrochloride must exhibit a sharp melting point of 129–131 °C[8]. If the melting point is lower, recrystallization must be repeated.

  • Chiral Resolution (Heinzelman's Method): Treat the racemic free base with d-tartaric acid in a suitable solvent to form diastereomeric salts. Perform fractional crystallization to isolate the less soluble diastereomer, followed by basification to yield pure l-methoxyphenamine.

Protocol C: Modern Industrial Adaptation (Hydride Reduction)

Objective: Scalable synthesis avoiding high-pressure hydrogen gas.

  • Imine Formation: Mix o-methoxyphenylacetone and methylamine in ethanol[9].

  • Chemical Reduction: Cool the reactor to -5 to 5 °C. Slowly add a metallic reducing agent, specifically sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), in a mass ratio of 0.18–0.2 times the starting ketone[6].

    • Causality: NaBH₄ safely and selectively reduces the imine to the amine at atmospheric pressure, eliminating the explosion hazards associated with pressurized H₂ gas and the high costs of noble metal catalysts[6].

  • Workup: Quench the reaction, extract the organic layer, and proceed to salt formation as described in Protocol B.

Quantitative Data Summary

The following table summarizes the evolution of the synthetic parameters, highlighting the optimization of yield, safety, and product validation.

ParameterWoodruff et al. (1940)Heinzelman (1953)Modern Industrial (e.g., CN105669469A)
Core Reaction Reductive AminationReductive AminationReductive Amination
Reducing Agent H₂ / CatalystH₂ / PtO₂ (Adams' Catalyst)NaBH₄ or KBH₄
Reaction Conditions High pressure3 atm H₂, 1-3 hours, Methanol-5 to 5 °C, Atmospheric pressure
Hydrochloride mp Incorrectly reported129–131 °C128.6–131.8 °C
Chiral Resolution Not performedd-Tartaric acidProcess dependent
Safety/Scalability LowModerate (Pressurized H₂)High (Intrinsic safety, no H₂ gas)
Molar Yield Unverified~90% (Crude)>82% to 90%

Visualizations of Synthesis and Pharmacology

To fully contextualize the technical workflows, the following diagrams map both the chemical synthesis pathway and the downstream pharmacological signaling mechanism.

Chemical Synthesis Workflow

ChemicalSynthesis A o-Methoxyphenylacetone + Methylamine B Schiff Base Intermediate (Imine) A->B Condensation (-H2O) C Racemic Methoxyphenamine Free Base B->C Catalytic Hydrogenation (PtO2, H2, 3 atm) D Methoxyphenamine HCl (mp 129-131 °C) C->D HCl / Ethanol (pH 2-3) E Chiral Resolution (d-tartaric acid) C->E Heinzelman (1953) Resolution F l-Methoxyphenamine (Active Enantiomer) E->F Fractional Crystallization

Caption: Chemical synthesis workflow of Methoxyphenamine comparing historical and modern methodologies.

Pharmacological Signaling Pathway

Once synthesized, l-methoxyphenamine acts selectively on β-adrenergic receptors in the lungs, triggering a G-protein coupled cascade that results in smooth muscle relaxation[1].

SignalingPathway A l-Methoxyphenamine B β-Adrenergic Receptor A->B Agonist Binding C Gs Protein Activation B->C Conformational Change D Adenylyl Cyclase C->D alpha-s subunit E cAMP Elevation D->E ATP conversion F PKA Activation E->F Allosteric Activation G Bronchodilation (Smooth Muscle Relaxation) F->G Phosphorylation of Target Proteins

Caption: Pharmacological signaling pathway of Methoxyphenamine mediating bronchodilation via cAMP.

References

  • Woodruff, E. H., Lambooy, J. P., & Burt, W. E. (1940). Physiologically Active Amines. III. Secondary and Tertiary β-Phenylpropylamines and β-Phenylisopropylamines. Journal of the American Chemical Society, 62(4), 922-924. URL:[Link]

  • Heinzelman, R. V. (1953). Physiologically Active Secondary Amines. β-(o-Methoxyphenyl)-isopropyl-N-methylamine and Related Compounds. Journal of the American Chemical Society, 75(4), 921-925. URL:[Link]

  • Wikipedia Contributors. (2025). Methoxyphenamine. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zenichi, H., et al. (1957). Synthesis method of methoxyphenamine hydrochloride. Yakugaku Zasshi, 77: 256-8. (Cited via Patent CN105669469A).
  • Wang, Y., et al. (2017). Method for synthesizing methoxyphenamine hydrochloride (Patent CN106699576A). Google Patents.

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Foundational

Molecular Architecture and Pharmacological Profiling of l-Methoxyphenamine: A Comprehensive Technical Guide

Introduction and Stereochemical Significance l-Methoxyphenamine (also known as Levomethoxyphenamine) is a chiral sympathomimetic amine and a highly selective β-adrenergic receptor agonist[1][2]. While racemic methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Stereochemical Significance

l-Methoxyphenamine (also known as Levomethoxyphenamine) is a chiral sympathomimetic amine and a highly selective β-adrenergic receptor agonist[1][2]. While racemic methoxyphenamine has been historically utilized in clinical settings as a bronchodilator, the specific stereochemistry of the l-enantiomer—specifically the (R)-(-)-isomer—dictates its targeted pharmacological activity, receptor binding affinity, and metabolic fate[3]. This whitepaper elucidates the structural properties, signaling mechanisms, metabolic pathways, and validated analytical protocols for l-methoxyphenamine, providing a robust framework for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular formula of l-methoxyphenamine is C₁₁H₁₇NO[2]. Structurally, it is an amphetamine derivative characterized by a secondary amine (N-methylated) and a methoxy group (-OCH₃) substituted at the ortho (C-2) position of the phenyl ring[2]. The critical stereocenter resides at the C-2 position of the aliphatic propyl chain.

Table 1: Key Physicochemical and Structural Parameters
ParameterValueCausality / Significance
Molecular Formula C₁₁H₁₇NODefines the core phenethylamine backbone[2].
Molar Mass 179.26 g/mol (Base)Critical for mass spectrometry precursor ion calculation ([M+H]⁺ = 180 m/z)[2].
CAS Registry Number 111138-72-8 (Base), 18491-42-4 (HCl)Ensures precise identification of the l-enantiomer versus the racemate[3][4].
IUPAC Name (2R)-1-(2-methoxyphenyl)-N-methylpropan-2-amineDenotes the absolute (R) configuration of the l-isomer[3].
pKa (approx.) ~10.0Dictates the highly basic nature of the secondary amine, requiring high pH for liquid-liquid extraction[5].

Pharmacodynamics: β-Adrenergic Receptor Engagement

l-Methoxyphenamine functions as a direct-acting sympathomimetic agent with preferential activity at β₂-adrenergic receptors located in bronchial smooth muscle[6][7].

Mechanistic Causality: The ortho-methoxy group sterically hinders rapid degradation by monoamine oxidase (MAO), prolonging the molecule's half-life. Simultaneously, the secondary amine facilitates optimal hydrogen bonding within the orthosteric binding site of the β₂ receptor[6]. Activation of this G-protein coupled receptor (GPCR) triggers the canonical Gs-adenylyl cyclase-cAMP signaling cascade, culminating in decreased intracellular calcium and smooth muscle relaxation (bronchodilation)[1][6].

Mechanism A l-Methoxyphenamine B β2-Adrenergic Receptor A->B Binds & Activates C Gs Protein Activation B->C Conformational Shift D Adenylyl Cyclase C->D Stimulates E cAMP Elevation D->E Catalyzes ATP F Protein Kinase A (PKA) E->F Activates G Bronchodilation (Muscle Relaxation) F->G Phosphorylates MLCK

β2-Adrenergic signaling cascade initiated by l-Methoxyphenamine binding.

Metabolic Pathways and Cytochrome P450 Interactions

The metabolism of l-methoxyphenamine is predominantly hepatic, mediated by the Cytochrome P450 2D6 (CYP2D6) isoenzyme[8][9].

Mechanistic Insight: Computational pharmacophore modeling of CYP2D6 reveals that the aromatic ring of l-methoxyphenamine interacts via π-π stacking with the Phe481 residue in the enzyme's active site[8]. This specific orientation exposes the secondary amine and the methoxy group to the heme iron, facilitating two primary biotransformations:

  • N-dealkylation: Yielding N-demethylmethoxyphenamine[5][8].

  • O-demethylation: Yielding O-demethylmethoxyphenamine (a phenolic metabolite)[5].

Analytical Protocol: LC-MS/MS and Chiral Resolution

Due to its structural similarity to prohibited designer drugs like p-methoxymethamphetamine (PMMA), rigorous analytical protocols are required for the unambiguous identification and chiral resolution of l-methoxyphenamine in biological matrices[10].

Table 2: Validated LC-MS/MS Parameters for Methoxyphenamine
ParameterSpecificationRationale
Column Phenomenex Gemini C6-phenyl (4.6x150 mm, 3 µm)Phenyl phase provides π-π interactions to separate ortho-methoxy (methoxyphenamine) from para-methoxy (PMMA) isomers[10].
Mobile Phase 5 mM Ammonium Acetate (0.1% Acetic Acid) / AcetonitrileVolatile buffer ensures optimal ionization in the APCI/ESI source[5].
Elution Profile Isocratic at 90% AqueousRetains the polar amine sufficiently for baseline resolution[5][10].
Detection Mode APCI or ESI Positive Ion Mode (+V)The basic secondary amine readily accepts a proton to form [M+H]⁺[5][10].
MRM Transitions m/z 180 → 149, 121, 93149 (loss of methylamine), 121 (cleavage of propyl chain)[5].
Step-by-Step Methodology: Liquid-Liquid Extraction and LC-MS/MS Analysis
  • Sample Alkalinization: Aliquot 5 mL of biological fluid (e.g., urine) and adjust to pH 14 using NaOH[5]. Causality: At pH 14, which is significantly above the pKa (~10) of l-methoxyphenamine, the secondary amine is fully deprotonated into its uncharged free-base form, maximizing its partition coefficient into the organic phase[5].

  • Organic Extraction: Add 2 mL of tert-butyl methyl ether (MTBE) and vortex vigorously. Centrifuge to separate the layers and isolate the upper organic layer[5].

  • Reconstitution: Evaporate the MTBE layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Chiral Separation (Critical for l-isomer): If enantiomeric purity must be determined, utilize a (+)-(18-crown-6)-tetracarboxylic acid derived chiral stationary phase (CSP)[11]. Causality: The crown ether forms a host-guest inclusion complex with the protonated secondary amine. Chiral recognition is driven by steric hindrance and enantioselective hydrogen bonding between the CSP's carboxylate groups and the analyte[11].

  • Mass Spectrometric Detection: Inject the sample into the LC-MS/MS system operating in positive ion mode, monitoring the specific MRM transitions (m/z 180 → 149)[5].

AnalyticalWorkflow S1 1. Sample Alkalinization (Adjust to pH 14) S2 2. Liquid-Liquid Extraction (MTBE Solvent) S1->S2 Deprotonation S3 3. Chiral LC Separation (C6-Phenyl or Crown Ether CSP) S2->S3 Isolate Free Base S4 4. ESI-MS/MS Detection (Positive Ion Mode, m/z 180) S3->S4 Elution S5 5. Data Quantification (MRM Transitions 149, 121) S4->S5 Fragmentation

Step-by-step LC-MS/MS workflow for the extraction and quantification of l-Methoxyphenamine.

References

  • Patsnap Synapse - What is the mechanism of Methoxyphenamine Hydrochloride? URL: [Link]

  • PubChem (NIH) - Methoxyphenamine | C11H17NO | CID 4117 URL:[Link]

  • NextSDS - l-Methoxyphenamine — Chemical Substance Information URL: [Link]

  • PubMed (NIH) - Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry URL:[Link]

  • DSHS-Koeln - Determination of methoxyphenamine in doping control analysis: LC-MS/MS analysis URL: [Link]

  • ChemicalCell - (-)-Methoxyphenamine Hydrochloride CAS NO 18491-42-4 URL: [Link]

  • Journal of Medicinal Chemistry (ACS) - A Novel Approach to Predicting P450 Mediated Drug Metabolism URL: [Link]

  • CNR-IRIS - Microsampling and enantioselective liquid chromatography coupled to mass spectrometry URL: [Link]

  • ResearchGate - Methoxyphenamine. Black arrow shows the point of oxidation. URL: [Link]

Sources

Exploratory

In Vitro Handling of l-Methoxyphenamine Hydrochloride: A Technical Guide to Solubility, Stability, and Metabolic Profiling

Executive Summary l-Methoxyphenamine hydrochloride is a well-characterized β-adrenergic receptor agonist of the amphetamine class, widely utilized in respiratory pharmacology as a bronchodilator[1]. For researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

l-Methoxyphenamine hydrochloride is a well-characterized β-adrenergic receptor agonist of the amphetamine class, widely utilized in respiratory pharmacology as a bronchodilator[1]. For researchers and drug development professionals, maintaining the structural and functional integrity of this compound during in vitro and in vivo assays is paramount. This whitepaper elucidates the physicochemical properties, solubility dynamics, and stability kinetics of l-methoxyphenamine hydrochloride, providing field-proven, self-validating protocols to ensure absolute assay reproducibility.

Physicochemical Profiling

Before designing formulation or assay protocols, understanding the fundamental physicochemical properties of the compound is essential. The hydrochloride salt form significantly alters the compound's hydrophilicity compared to its free base counterpart.

Table 1: Physicochemical Properties of l-Methoxyphenamine Hydrochloride

PropertyValueCausality / Implication
Chemical Formula C₁₁H₁₇NO · HClThe HCl salt formation protonates the secondary amine, drastically increasing aqueous solubility[2].
Molecular Weight 215.72 g/mol Low molecular weight facilitates rapid dissolution and high membrane permeability[2].
Melting Point 129–131 °CIndicates moderate crystal lattice energy; stable at standard room temperatures[3].
pKa (Basic) ~10.45 (Free base)Highly ionized at physiological pH (7.4), ensuring high aqueous solubility in biological buffers[4].
Topological Polar Surface Area 21.3 ŲLow TPSA suggests excellent membrane permeability, though the charged salt form requires desolvation for lipid transit[2].

Solubility Dynamics & Solvent Compatibility

The solubility profile of l-methoxyphenamine hydrochloride is dictated by its ionic nature and the methoxy-substituted aromatic ring.

  • Aqueous Solubility: As an amine hydrochloride salt, the compound is highly soluble in water and standard biological buffers (e.g., PBS, HEPES). The favorable ion-dipole interactions between the protonated amine and water molecules easily overcome the crystal lattice energy, allowing for rapid dissolution without the need for co-solvents.

  • Organic Solvents (DMSO): The compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mg/mL (approx. 463.5 mM)[5]. However, DMSO solutions of methoxyphenamine hydrochloride are highly hygroscopic [5].

    • Causality & Expert Insight: DMSO has a strong thermodynamic affinity for water, rapidly absorbing atmospheric moisture. When water is introduced into a DMSO stock solution of a hydrochloride salt, it alters the solvation shell. This can lead to localized precipitation, concentration inaccuracies, or accelerated degradation if the compound is subjected to repeated freeze-thaw cycles. Therefore, anhydrous DMSO must be used, and stock solutions should be aliquoted immediately to minimize atmospheric exposure[5].

Stability Kinetics & Degradation Pathways

Environmental Stability (Thermal and Photostability)

Methoxyphenamine hydrochloride is chemically stable under standard ambient conditions but exhibits distinct light sensitivity .

  • Causality: Photons in the UV and broad-spectrum visible light ranges provide the activation energy required to induce photo-oxidation of the electron-rich methoxy-aromatic system. Consequently, all solid stocks and prepared solutions must be stored in amber vials or wrapped in foil to prevent photodegradation. For long-term storage, solid powders should be kept desiccated at -20°C[5].

In Vitro Metabolic Stability

In biological matrices, methoxyphenamine is rapidly metabolized. The primary metabolic clearance pathway is mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme[6]. The metabolic biotransformations include:

  • O-demethylation (Major): Cleavage of the methoxy group to yield O-desmethylmethoxyphenamine[6].

  • Aromatic Hydroxylation (Minor): Addition of a hydroxyl group to the phenyl ring yielding 5-hydroxymethoxyphenamine[6].

  • N-demethylation (Minor): Removal of the methyl group from the amine[6].

  • Causality: The electron-donating nature of the methoxy group activates the adjacent aromatic carbons, making the molecule a prime target for oxidative attack by the highly reactive heme iron center of the CYP2D6 enzyme[6].

MetabolicPathway Parent Methoxyphenamine (Active Agonist) CYP2D6 CYP2D6 Enzyme (Hepatic Microsomes) Parent->CYP2D6 Binds to active site O_Demethyl O-Demethylation (Major Pathway) CYP2D6->O_Demethyl Arom_Hydrox Aromatic Hydroxylation (Minor Pathway) CYP2D6->Arom_Hydrox N_Demethyl N-Demethylation (Minor Pathway) CYP2D6->N_Demethyl Metab1 O-desmethyl- methoxyphenamine O_Demethyl->Metab1 Metab2 5-hydroxy- methoxyphenamine Arom_Hydrox->Metab2 Metab3 N-desmethyl- methoxyphenamine N_Demethyl->Metab3

CYP2D6-mediated in vitro metabolic clearance pathways of methoxyphenamine.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data in pharmacological assays, the following protocols have been optimized for solubility and stability.

Protocol 1: Preparation of High-Fidelity Stock Solutions

Objective: To prepare a 10 mM stock solution of methoxyphenamine hydrochloride while minimizing hygroscopic degradation and photodegradation.

  • Equilibration: Allow the sealed vial of methoxyphenamine hydrochloride powder to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Prevents condensation of atmospheric moisture on the cold powder. Because the compound is hygroscopic in solution, introducing water at the solid state will compromise the anhydrous nature of the DMSO stock[5].

  • Weighing: Rapidly weigh 21.57 mg of the powder using a microbalance.

  • Dissolution: Transfer the powder to an amber glass vial and add 10 mL of newly opened, anhydrous DMSO[5].

  • Agitation: Vortex gently. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes[5].

  • Aliquoting: Dispense the solution into single-use 100 µL aliquots in tightly sealed microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

    • Validation Check: Solutions stored at -80°C are stable for up to 2 years[5]. Avoid repeated freeze-thaw cycles, which introduce moisture and cause concentration gradients.

SolubilizationWorkflow Start Methoxyphenamine HCl (Powder) Aqueous Aqueous Media (Water/Buffers) Start->Aqueous Highly Soluble Organic Organic Solvent (Anhydrous DMSO) Start->Organic ≤ 100 mg/mL StockAq Aqueous Stock (Stable at RT/4°C) Aqueous->StockAq Sonicate Ultrasonication (If required) Organic->Sonicate Facilitate dissolution StockOrg DMSO Stock (Hygroscopic) Sonicate->StockOrg Aliquot Aliquot into Amber Vials (Protect from light) StockAq->Aliquot StockOrg->Aliquot Storage -80°C Storage (Stable for 2 years) Aliquot->Storage Prevent freeze-thaw

Workflow for the solubilization and long-term storage of methoxyphenamine HCl.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of methoxyphenamine via hepatic microsomes[6].

  • Preparation of Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add methoxyphenamine hydrochloride to a final concentration of 1 µM.

    • Causality: A low substrate concentration ensures the reaction operates under first-order kinetics, where the substrate concentration is well below the Michaelis constant ( Km​ )[6].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate the CYP-mediated oxidative reactions[6].

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots[6].

  • Termination: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard[6].

    • Causality: Acetonitrile instantly denatures the CYP enzymes by disrupting their tertiary structure, halting all metabolic activity, while simultaneously precipitating microsomal proteins to prepare the sample for LC-MS/MS analysis[6].

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

References

  • PubChem , "Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211", National Institutes of Health. [Link]

  • PubChem , "Methoxyphenamine | C11H17NO | CID 4117", National Institutes of Health.[Link]

  • Wikipedia , "Methoxyphenamine".[Link]

Sources

Foundational

In Vitro Antagonism of Histamine by l-Methoxyphenamine: A Technical Guide

Executive Summary & Pharmacological Context l-Methoxyphenamine is a sympathomimetic amine and beta-adrenergic receptor agonist traditionally utilized as a bronchodilator. While classical antihistamines (e.g., mepyramine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

l-Methoxyphenamine is a sympathomimetic amine and beta-adrenergic receptor agonist traditionally utilized as a bronchodilator. While classical antihistamines (e.g., mepyramine) operate via direct, competitive blockade of the Histamine H1 receptor, l-Methoxyphenamine exhibits a distinct pharmacological profile. In vitro assays utilizing the isolated guinea-pig ileum reveal that l-Methoxyphenamine acts as a noncompetitive antagonist of histamine[1].

Understanding this distinction is critical for researchers and drug development professionals evaluating atypical antihistaminic properties. This whitepaper details the mechanistic grounding, self-validating experimental methodologies, and quantitative frameworks required to accurately profile the in vitro antagonism of histamine by l-Methoxyphenamine.

Mechanistic Grounding: The Nature of the Antagonism

In classical receptor pharmacology, competitive antagonism is characterized by a parallel rightward shift in the agonist dose-response curve with no depression of the maximum response ( Emax​ ). The Schild plot for a competitive antagonist yields a slope of exactly -1.

Conversely, l-Methoxyphenamine demonstrates complex, concentration-dependent behavior:

  • Low Concentrations ( 10−5 to 10−4 M): Induces a parallel rightward shift in the histamine log-concentration-response curve without depressing the maximum response[2].

  • High Concentrations ( >10−4 M): Significantly reduces the maximum contractile response[3].

  • Schild Analysis: The slope of the Schild plot deviates significantly from -1, confirming noncompetitive antagonism[3].

Because l-Methoxyphenamine is a sympathomimetic, this noncompetitive profile is likely driven by functional (physiological) antagonism . Activation of beta-adrenergic pathways increases intracellular cAMP, which actively opposes the Gq​/11 -mediated intracellular calcium mobilization triggered by H1 receptor activation.

Mechanism Histamine Histamine (Agonist) H1R H1 Receptor (Guinea-Pig Ileum) Histamine->H1R Binds Gq Gq/11 Pathway H1R->Gq Activates Ca2 Intracellular Ca2+ Gq->Ca2 Mobilizes Contraction Smooth Muscle Contraction Ca2->Contraction Triggers Methoxyphenamine l-Methoxyphenamine Blockade Noncompetitive Antagonism Methoxyphenamine->Blockade Induces Blockade->H1R Shifts Curve Blockade->Contraction Reduces Max

Fig 1: Histamine signaling and noncompetitive antagonism by l-Methoxyphenamine in smooth muscle.

Experimental Methodology: Guinea-Pig Ileum Assay

The guinea-pig ileum is the gold standard for evaluating H1-mediated smooth muscle contraction due to its robust, reproducible responses and low spontaneous myogenic activity. To ensure scientific integrity, the following protocol incorporates a self-validating system using Acetylcholine (ACh) to prove pathway selectivity.

Step-by-Step Protocol
  • Tissue Preparation: Euthanize the guinea-pig and rapidly excise the terminal portion of the ileum (discarding the 10 cm closest to the ileocaecal junction). Cut into 2-3 cm segments.

  • Organ Bath Setup: Suspend the tissue in a 10 mL organ bath containing Tyrode's solution.

    • Causality: Tyrode's solution provides the precise ionic balance required for smooth muscle viability.

  • Equilibration: Maintain the bath at 37°C and continuously bubble with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Baseline Histamine Curve: Add histamine cumulatively ( 10−9 to 10−4 M) to establish the baseline concentration-response curve. Wash the tissue repeatedly until baseline tension is restored.

  • Self-Validation (Negative Control): Generate a cumulative concentration-response curve for Acetylcholine ( 10−9 to 10−5 M). Wash thoroughly.

    • Causality: This step proves the tissue's contractile machinery is fully functional.

  • Antagonist Incubation: Incubate the tissue with l-Methoxyphenamine ( 10−5 M) for 15 minutes.

  • Test Curve: Repeat the histamine cumulative dose-response curve in the presence of the antagonist.

  • Specificity Check: Repeat the Acetylcholine curve in the presence of l-Methoxyphenamine ( 3×10−4 M).

    • Result: Methoxyphenamine exerts no significant effect on ACh-induced contractions, proving the antagonism is specific to the histamine pathway and not generalized tissue toxicity[1].

Workflow Prep 1. Isolate Guinea-Pig Ileum Equilibrate 2. Equilibrate in Tyrode's Prep->Equilibrate Baseline 3. Baseline Histamine Curve Equilibrate->Baseline Control 4. Acetylcholine Control Baseline->Control Antagonist 5. Add Methoxyphenamine Control->Antagonist Test 6. Test Histamine Curve Antagonist->Test Schild 7. Schild Plot Analysis Test->Schild

Fig 2: In vitro workflow for evaluating histamine antagonism in the isolated guinea-pig ileum.

Quantitative Data & Schild Analysis

To accurately quantify the antagonism, dose ratios are calculated by dividing the EC50​ of histamine in the presence of the antagonist by the EC50​ of histamine alone. The data below summarizes the comparative efficacy of l-Methoxyphenamine against a classical competitive antagonist (Mepyramine).

Notably, the rightward shift produced by 10−5 M of l-Methoxyphenamine is statistically comparable to the shift produced by 3×10−9 M of mepyramine[3].

Summary of Quantitative Data
AntagonistConcentrationRightward Shift (Fold Change)Max Response DepressionMechanismSelectivity (vs. ACh)
l-Methoxyphenamine 10−5 M3.90 (2.83 - 4.97)NoneNoncompetitiveHighly Selective
l-Methoxyphenamine >10−4 M> 4.0SignificantNoncompetitiveHighly Selective
Mepyramine (Control) 3×10−9 M4.60 (2.86 - 6.52)NoneCompetitive (H1)Highly Selective

Data derived from the comparative in vitro analysis of methoxyphenamine and mepyramine on isolated guinea-pig ilea[1],[3].

References

  • Methoxyphenamine inhibits histamine-induced bronchoconstriction in anaesthetized guinea-pigs and histamine-induced contractions of guinea-pig ileum in vitro. PubMed (National Institutes of Health). URL:[Link]

  • METHOXYPHENAMINE HYDROCHLORIDE. NCATS Inxight Drugs. URL:[Link]

Sources

Exploratory

Biotransformation Dynamics of l-Methoxyphenamine: A Technical Guide to O- and N-Demethylation Pathways

Executive Summary l-Methoxyphenamine (MP) is a synthetic sympathomimetic amine widely recognized for its efficacy as a bronchodilator and nasal decongestant[1]. However, beyond its pharmacodynamic utility, MP serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

l-Methoxyphenamine (MP) is a synthetic sympathomimetic amine widely recognized for its efficacy as a bronchodilator and nasal decongestant[1]. However, beyond its pharmacodynamic utility, MP serves as a critical probe substrate in xenobiotic metabolism. Its clearance is governed by a complex interplay of cytochrome P450 (CYP450) enzymes, characterized by a sharp dichotomy between CYP2D6-dependent and CYP2D6-independent pathways. This whitepaper provides an in-depth mechanistic analysis of MP's O-demethylation and N-demethylation routes, explores the profound impact of genetic polymorphisms on its pharmacokinetics, and outlines self-validating experimental protocols for in vitro metabolic profiling.

Mechanistic Pathways of Methoxyphenamine Metabolism

The in vitro and in vivo metabolism of l-methoxyphenamine is defined by three principal biotransformation vectors. The structural fit and intrinsic reactivity of the MP molecule within the CYP450 active sites dictate the competitive balance between these pathways[2].

A. O-Demethylation and Aromatic Hydroxylation (CYP2D6-Dependent)

The primary metabolic clearance of MP is driven by the CYP2D6 isoform.

  • O-demethylation: The cytochrome P450 catalytic iron center abstracts an electron/hydrogen from the methoxy moiety, leading to the cleavage of the methyl group and the formation of O-desmethylmethoxyphenamine (ODMP) [1].

  • Aromatic 5-Hydroxylation: Concurrently, CYP2D6 catalyzes the addition of a hydroxyl group to the 5-position of the aromatic ring, yielding 5-hydroxymethoxyphenamine (5HMP) [1][3]. Computational modeling (such as IDSite physical scoring) demonstrates that the intrinsic reactivities for these two sites are nearly identical (5.7 and 6.3 kcal/mol, respectively), explaining their co-dominance in CYP2D6-mediated clearance[2].

B. N-Demethylation (CYP2D6-Independent)

In stark contrast to the methoxy cleavage, the removal of the methyl group from the secondary amine to form N-desmethylmethoxyphenamine (NDMP) is not mediated by CYP2D6[1]. Instead, this N-demethylation pathway is catalyzed by alternative cytochrome P450 isoenzymes (frequently involving the CYP3A family)[4][5]. This enzymatic divergence is a critical failsafe in human metabolism; when CYP2D6 is saturated or genetically impaired, N-demethylation acts as an alternative, albeit less efficient, clearance mechanism.

MetabolicPathway MP l-Methoxyphenamine (Parent Drug) ODMP O-desmethylmethoxyphenamine (ODMP) MP->ODMP CYP2D6 (O-demethylation) HMP 5-hydroxymethoxyphenamine (5HMP) MP->HMP CYP2D6 (5-Hydroxylation) NDMP N-desmethylmethoxyphenamine (NDMP) MP->NDMP Non-CYP2D6 Isoforms (N-demethylation)

Primary in vitro metabolic pathways of l-Methoxyphenamine via CYP450 enzymes.

Pharmacokinetics and the CYP2D6 Polymorphism

Because CYP2D6 is highly polymorphic, individuals are clinically stratified into phenotypes such as Extensive Metabolizers (EM) and Poor Metabolizers (PM) (historically referred to as the debrisoquine phenotype)[4]. This genetic variance fundamentally alters the pharmacokinetic profile of l-methoxyphenamine.

In PMs, the functional absence of CYP2D6 effectively abolishes the O-demethylation and 5-hydroxylation pathways[4]. Consequently, the parent drug is shunted toward the slower N-demethylation pathway. This results in a massive accumulation of systemic MP and a proportional increase in NDMP plasma levels, significantly increasing the risk of sympathomimetic toxicity (e.g., tachycardia, hypertension)[4].

Table 1: Quantitative Pharmacokinetic Shifts (EM vs. PM Phenotypes)

Data reflects mean values following a single oral 60.3 mg dose of MP hydrochloride.

Pharmacokinetic ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Fold Change (PM vs EM)
MP Maximum Concentration (Cmax) Baseline (Rapid clearance)Elevated~2-fold greater
MP Half-life (t1/2) ~3.1 hours~10.5 hours~3-fold greater
MP Total AUC ~582 - 698 ng·hr/mL~3489 - 4049 ng·hr/mL~6-fold greater
Urinary ODMP / 5HMP High (Primary metabolites)Defective / TraceSignificant Decrease
Plasma NDMP Levels LowElevated (Metabolic shunting)Significant Increase

Source Data: Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin[4].

Experimental Methodologies: Self-Validating In Vitro Workflows

As a Senior Application Scientist, I emphasize that generating reliable kinetic data (Km, Vmax) requires experimental designs that inherently validate themselves against false positives and matrix degradation. The following protocol utilizes Human Liver Microsomes (HLMs) to profile MP metabolism.

Protocol: Microsomal Incubation for Metabolic Profiling

Rationale & Causality: HLMs contain the full complement of membrane-bound CYPs, providing a physiologically relevant matrix. However, CYPs require continuous electron flow to function. We utilize an exogenous NADPH regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) rather than direct NADPH. Causality: Direct NADPH degrades rapidly at 37°C and can inhibit enzymes at high concentrations; a regenerating system maintains a steady-state electron supply without product inhibition[1].

Step 1: System Preparation & Control Design

Prepare a reaction mixture containing HLMs (0.5 - 1.0 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4). Self-Validating Controls:

  • Minus-NADPH Control: Run a parallel incubation lacking the regenerating system. Purpose: Proves that metabolite formation is strictly CYP-dependent and not due to chemical hydrolysis.

  • Selective Inhibition Control: Add 1 µM quinidine (a potent, specific CYP2D6 inhibitor) to a parallel sample. Purpose: Complete cessation of ODMP and 5HMP formation, with sustained NDMP formation, definitively maps the divergent enzymatic pathways[3].

  • Time-Zero (t=0) Control: Add the termination solvent before the MP substrate. Purpose: Establishes the absolute analytical baseline and rules out endogenous isobaric interferences[1].

Step 2: Incubation and Kinetic Sampling

Pre-warm the microsomal suspension to 37°C for 5 minutes. Initiate the reaction by adding the l-methoxyphenamine stock solution (ensure final organic solvent concentration is <0.1% to prevent enzyme denaturation) alongside the NADPH regenerating system[1]. Incubate with gentle orbital shaking.

Step 3: Reaction Termination

At predefined kinetic intervals (e.g., 5, 15, 30, 45, 60 minutes), withdraw a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile (ACN)[1]. Causality: Ice-cold ACN serves a dual purpose. It instantaneously denatures the CYP enzymes, freezing the kinetic time point with sub-second precision, and it precipitates the lipid/protein matrix, preventing column fouling during downstream LC-MS/MS analysis.

Step 4: Analytical Quantification

Centrifuge the terminated samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for analysis. Note on GC-MS vs LC-MS/MS: If utilizing GC-MS, an intermediate acetylation step is highly recommended. Causality: MP and its metabolites are basic/amphoteric amines. Acetylation converts them into neutral, volatile products, drastically improving chromatographic peak shape and yielding readily interpretable mass spectra[3].

ExpWorkflow Prep 1. Reagent Prep HLM & NADPH Incubate 2. Incubation 37°C, 0-60 min Prep->Incubate Terminate 3. Termination Ice-Cold ACN Incubate->Terminate Centrifuge 4. Precipitation Centrifugation Terminate->Centrifuge Analyze 5. LC-MS/MS Quantification Centrifuge->Analyze

Step-by-step in vitro microsomal incubation workflow for metabolic profiling.

Conclusion

The metabolic fate of l-methoxyphenamine serves as an elegant model for understanding parallel clearance pathways in pharmacology. The bifurcation between the CYP2D6-mediated O-demethylation/5-hydroxylation and the non-CYP2D6-mediated N-demethylation dictates not only the drug's half-life but its safety profile across genetically diverse populations. By employing rigorous, self-validating in vitro methodologies, researchers can accurately map these kinetic parameters, ensuring highly predictive models for drug-drug interactions (DDIs) and personalized dosing regimens.

References

  • In Vitro Metabolism of Methoxyphenamine: A Technical Guide - Benchchem.
  • What is the mechanism of Methoxyphenamine Hydrochloride? - Patsnap Synapse.
  • IDSite: An accurate approach to predict P450-mediated drug metabolism - PMC (NIH).
  • Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed (NIH).
  • Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin - ResearchGate.
  • Principles of Biochemical Toxicology (4th Ed.) - National Academic Digital Library.

Sources

Protocols & Analytical Methods

Method

Application Note: l-Methoxyphenamine Hydrochloride in Preclinical In Vivo Studies

Introduction & Mechanistic Rationale l-Methoxyphenamine hydrochloride (OMMA) is a synthetic sympathomimetic amine utilized primarily as a bronchodilator and nasal decongestant[1]. Unlike highly selective modern agonists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

l-Methoxyphenamine hydrochloride (OMMA) is a synthetic sympathomimetic amine utilized primarily as a bronchodilator and nasal decongestant[1]. Unlike highly selective modern agonists, its pharmacological profile offers a unique dual-action mechanism, making it a valuable reference compound in respiratory, asthma, and allergy-related in vivo models[2].

At the cellular level, l-Methoxyphenamine acts predominantly by stimulating the release of endogenous norepinephrine from sympathetic nerve terminals[1]. This triggers a cascade activating both α

  • and β -adrenergic receptors[1]. The activation of β2​ -adrenergic receptors in bronchial smooth muscle induces relaxation (bronchodilation), while the activation of α1​ -adrenergic receptors in the nasal mucosa drives localized vasoconstriction, effectively reducing mucosal edema and nasal congestion[1].

    Pathway MPA l-Methoxyphenamine HCl NE Norepinephrine Release MPA->NE Stimulates Beta2 β2-Adrenergic Receptor MPA->Beta2 Direct Agonism Alpha1 α1-Adrenergic Receptor NE->Alpha1 Activates NE->Beta2 Activates Vaso Vasoconstriction (Nasal Decongestion) Alpha1->Vaso Induces Broncho Smooth Muscle Relaxation (Bronchodilation) Beta2->Broncho Induces

    Pharmacological signaling pathway of l-Methoxyphenamine hydrochloride.

Pharmacokinetics & Quantitative Data

Understanding the pharmacokinetic boundaries and toxicity limits is critical for designing safe and statistically powered animal studies. l-Methoxyphenamine undergoes extensive hepatic metabolism—including O-demethylation, aromatic ring hydroxylation, and N-demethylation—primarily mediated by the CYP2D6 enzyme[3][4].

Table 1: Quantitative Pharmacological & Toxicological Parameters
ParameterValue / DescriptionSpeciesRouteReference
Therapeutic Dose (In Vivo) 0.01 – 30 mg/kg (Standard: 1 mg/kg)RatIntravenous (i.v.)[5][6]
LD50 (Lethal Dose) 630 mg/kgRatOral / Subcutaneous[3][7]
Solubility (In Vitro) 43 mg/mLN/ADMSO / Water[8]
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/AIntravenous (i.v.)[9]
Receptor Targets α1​ , β2​ Adrenergic ReceptorsMammalianSystemic[1][6]

Experimental Protocol: Histamine-Induced Nasal Congestion Model

This protocol details the evaluation of l-Methoxyphenamine's decongestant efficacy using a constant-pressure nasal ventilation model in anesthetized rats[6].

Rationale and Self-Validating Design

Causality of the Model: Histamine administration induces rapid vasodilation and increased capillary permeability in the nasal mucosa, leading to acute congestion[6]. By ventilating the nasal passages at a constant pressure, any increase in nasal resistance (congestion) proportionally increases the volume of air that overflows (bypasses the nasal cavity). l-Methoxyphenamine reverses this by inducing α1​ -mediated vasoconstriction, thereby decreasing air overflow[6].

Self-Validation System: To prove that the decongestion is specifically driven by α1​ -adrenergic receptors (and not a mechanical artifact or non-specific pathway), the protocol mandates a validation cohort pre-treated with Prazosin (0.1 - 0.3 mg/kg i.v.), a selective α1​ -antagonist[6]. If l-Methoxyphenamine fails to reduce congestion in the Prazosin cohort, the α1​ -dependent mechanism is internally validated[6].

Formulation and Preparation
  • Vehicle Selection: Prepare a working solution of l-Methoxyphenamine hydrochloride. While highly soluble in water, for systemic i.v. administration, dissolve the compound using a step-wise addition of solvents: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% sterile Saline to achieve a final concentration of 1 mg/mL[9].

  • Handling: Ensure solutions are freshly prepared on the day of the experiment to prevent degradation or precipitation[9].

Step-by-Step Surgical and Analytical Workflow
  • Anesthesia & Tracheostomy:

    • Anesthetize male Wistar rats using an appropriate systemic anesthetic.

    • Perform a tracheostomy to allow spontaneous breathing, completely bypassing the upper airways.

  • Nasal Cannulation:

    • Insert a cannula retrogradely into the nasopharynx.

    • Connect the cannula to a constant-pressure air supply (e.g., 5-10 cm H₂O)[6].

  • Baseline Measurement:

    • Measure the basal air overflow using a pneumotachograph connected to the system. Allow 15 minutes for stabilization[6].

  • Histamine Challenge:

    • Administer Histamine via a secondary jugular vein catheter to induce transient nasal congestion. Record the peak increase in air overflow[6].

  • Drug Administration:

    • Administer l-Methoxyphenamine hydrochloride (1 mg/kg, i.v.)[5][6].

    • Continuously monitor the reduction in air overflow (nasal resistance) over a 30-minute observation window[6].

  • Validation Phase (Prazosin Cohort):

    • In a separate control cohort, administer Prazosin (0.1 - 0.3 mg/kg i.v.) 10 minutes prior to the l-Methoxyphenamine dose[6]. Observe and record the attenuation of the decongestant effect to validate the α1​ mechanism[6].

Workflow Prep Formulation Prep (1 mg/mL) Anesthesia Anesthesia & Cannulation Prep->Anesthesia Baseline Baseline Nasal Resistance Anesthesia->Baseline Histamine Histamine Challenge Baseline->Histamine Dosing Drug Admin (1 mg/kg i.v.) Histamine->Dosing Analysis Data Acquisition & Validation Dosing->Analysis

Workflow for the self-validating histamine-induced nasal congestion model in rats.

References

  • Title: What is the mechanism of Methoxyphenamine Hydrochloride? - Patsnap Synapse Source: patsnap.com URL: 1

  • Title: What is Methoxyphenamine Hydrochloride used for? - Patsnap Synapse Source: patsnap.com URL: 2

  • Title: Methoxyphenamine hydrochloride | CAS#:5588-10-3 | Chemsrc Source: chemsrc.com URL: 3

  • Title: Methoxyphenamine Hydrochloride | Adrenergic Receptor agonist | CAS 5588-10-3 | Selleck Source: selleckchem.com URL: 5

  • Title: Methoxyphenamine: Uses & Dosage - Singapore - MIMS Source: mims.com URL: 4

  • Title: Methoxyphenamine Hydrochloride | ≥99%(HPLC) | Selleck Source: selleck.co.jp URL: 8

  • Title: Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC Source: nih.gov URL: 6

  • Title: The Toxicology Profile of Methoxyphenamine - Benchchem Source: benchchem.com URL: 7

  • Title: Methoxyphenamine hydrochloride (NSC-65644) | β-Adrenergic Receptor Agonist Source: medchemexpress.com URL: 9

Sources

Application

Application Note: Robust Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for l-Methoxyphenamine Analysis

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists. Introduction & Scope l-Methoxyphenamine (MOP) is a sympathomimetic amine originally developed as a bronchodilator.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists.

Introduction & Scope

l-Methoxyphenamine (MOP) is a sympathomimetic amine originally developed as a bronchodilator. Today, it serves two critical roles in modern analytical science. First, because it is a non-regulated structural analog of methamphetamine, it is extensively utilized as a safe model compound in 1[1]. Second, its structural similarity to prohibited stimulants necessitates its rigorous monitoring in2[2].

Pharmacokinetics & Metabolic Profiling

The metabolism of l-Methoxyphenamine is predominantly mediated by the hepatic cytochrome P450 2D6 (CYP2D6) enzyme. The parent compound undergoes extensive biotransformation yielding three primary metabolites: O-desmethylmethoxyphenamine (ODMP), N-desmethylmethoxyphenamine (NDMP), and3[3]. Understanding this pathway is critical, as the ratio of parent drug to metabolites in urine is highly dependent on the subject's CYP2D6 phenotype (extensive vs. poor metabolizers) and 1[1].

MetabolicPathway MOP l-Methoxyphenamine (Parent Drug) CYP2D6 CYP2D6 Hepatic Enzyme MOP->CYP2D6 Hepatic Clearance ODMP O-desmethylmethoxyphenamine (ODMP) CYP2D6->ODMP O-demethylation NDMP N-desmethylmethoxyphenamine (NDMP) CYP2D6->NDMP N-demethylation HMP 5-hydroxymethoxyphenamine (5HMP) CYP2D6->HMP Ring Hydroxylation

Figure 1: CYP2D6-mediated metabolic pathways of l-Methoxyphenamine.

Analytical Strategy: The Causality of Method Design

As a Senior Application Scientist, I emphasize that a protocol is only as robust as the chemical logic underpinning it. The following choices form the self-validating foundation of this GC-MS assay:

  • Alkaline Liquid-Liquid Extraction (LLE): Methoxyphenamine is a basic amine. By adjusting the urine or plasma sample to a highly alkaline state (pH ≥ 14), we suppress the ionization of the amine group. This causality forces the molecule into its lipophilic free-base form, maximizing its partitioning into the non-polar organic extraction solvent (e.g., 2)[2].

  • In-Solution Derivatization: Primary and secondary amines possess active hydrogens that interact with residual silanol groups on silica-based GC columns, leading to severe peak tailing and signal loss. Derivatization with an acylating agent like pentafluorobenzoyl chloride (PFB-Cl) replaces these active hydrogens. This not only increases the volatility and thermal stability of the analytes but also introduces highly electronegative fluorine atoms, which dramatically enhances fragmentation efficiency and sensitivity in the 4[4].

Quantitative Data Summary

The table below synthesizes the validated quantitative parameters for l-Methoxyphenamine analysis via GC-MS, demonstrating the method's high sensitivity and reliability.

ParameterValue / RangeAnalytical ConditionReference
Linearity Range 25 – 5000 ng/mLDerivatized (PFB-Cl), SIM mode[4]
Limit of Detection (LOD) 7 – 28 ng/mLDerivatized (PFB-Cl), SIM mode[4]
Limit of Quantitation (LOQ) 23 – 94 ng/mLDerivatized (PFB-Cl), SIM mode[4]
Extraction Recovery 88% – 99%Hexane LLE at alkaline pH[4]
Max Urinary Conc. (Active) ~800 ng/mLPost-active inhalation[1]

Experimental Protocol: Step-by-Step Methodology

GCMSWorkflow S1 1. Sample Prep 1 mL Urine + Internal Std S2 2. Alkalinization Adjust to pH 14 S1->S2 S3 3. LLE Extraction Add Hexane & Centrifuge S2->S3 S4 4. Derivatization PFB-Cl Reaction S3->S4 S5 5. GC-MS EI-SIM Acquisition S4->S5

Figure 2: Sequential workflow for extraction and GC-MS analysis of l-Methoxyphenamine.

Materials Required:

  • GC-MS system (e.g., Agilent 7890/5977 or equivalent) equipped with an HP-5MS capillary column (30 m × 0.25 mm i.d., 2)[2].

  • Internal Standard (IS): Tetradeuterium-labeled methoxyphenamine (MOP-d4) or an equivalent sympathomimetic amine.

  • Derivatization Reagent: Pentafluorobenzoyl chloride (PFB-Cl).

  • Solvents: Hexane (GC grade), Sodium Hydroxide (NaOH, 1M).

Step 1: Sample Preparation and Alkalinization

  • Aliquot 1.0 mL of the biological sample (urine or plasma) into a clean glass centrifuge tube.

  • Spike the sample with 50 µL of the Internal Standard solution (e.g., 1 µg/mL MOP-d4). Causality: Adding IS at the very beginning corrects for any volumetric losses during extraction and derivatization, ensuring quantitative trustworthiness.

  • Add 0.5 mL of 1M NaOH to adjust the sample to pH ≥ 14. Vortex briefly.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 3.0 mL of GC-grade hexane to the alkalinized sample.

  • Agitate the mixture on a mechanical shaker for 10 minutes to facilitate phase transfer.

  • Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Carefully transfer the upper organic layer (hexane) to a new, dry glass reaction vial.

Step 3: In-Solution Derivatization

  • To the hexane extract, add 50 µL of 4[4].

  • Cap the vial tightly and incubate at 60°C for 30 minutes. Causality: Heat accelerates the nucleophilic acyl substitution, ensuring complete conversion of MOP and its desmethyl metabolites to their PFB derivatives.

  • Evaporate the organic layer to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of pure hexane. Transfer to a GC autosampler vial with a glass insert.

Step 4: GC-MS Instrumental Analysis

  • Injection: Inject 1 µL of the reconstituted sample in splitless mode (injector temperature: 250°C).

  • Oven Temperature Program:

    • Initial temperature: 85°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes to 2[2].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the specific high-abundance fragments of the PFB-derivatized MOP and IS for maximum sensitivity and selectivity.

Self-Validating System & Quality Control

To maintain scientific integrity, every analytical batch must incorporate a self-validating framework:

  • Matrix Blanks: Process a blank urine sample to verify the absence of carryover or reagent contamination.

  • Calibration Curve: Run a minimum of six non-zero calibrators (e.g., 25, 50, 100, 500, 1000, 5000 ng/mL) to establish linearity4[4].

  • Quality Control (QC) Samples: Include low, mid, and high QC samples interspersed throughout the run. The run is only valid if QC calculated concentrations fall within ±15% of their nominal values.

References

  • Determination of methoxyphenamine in doping control analysis - dshs-koeln.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA6OtUhwOOAnUa8HCiwkyCMU_nsMc_1xGJb9DB3wGKEwp7utMKZwUG92jm2C68DC6gaCLn5UnLZjE_Zs9xveasSYy_KdHIVXWXfXeRmiNzR_wX9WMCgetnAS8U7qH9LFApM2PNkAXhLmKjH74GAj8L6XIfw1rM-pJfnqbeaxwxU6U1I9YFAZmPR4Lh4hRZJ44idcX28ZOi4lNgrqD4zFlXRPTLv_prgeAbj4Yfuw==]
  • Simultaneous determination of eight sympathomimetic amines in urine by gas chromatography/mass spectrometry - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzWszgoNg_0k_y-u3AemMxzXWI9rLsQvhGCAyYi2aKvY7xzlLPW_YiWbB78gfu1XAF3OJaOurIUEjKQ1_UnsdVJDIxGH6TPFyn61gwbdd5HmLyBauwrooN2amF8jyjBN7aZ3Jh]
  • A Comparative Guide to the Urinary Excretion of Methoxyphenamine and Methamphetamine - benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7P7RNvA132y8sIkPHXYEqoAX9j82_l5UYQnWqim2IvlnbxyyJu8gGygW3AzqtXNu5A_q450r_zdiI1DaN9fkgZucGQdCDCjjDSb_9vpocuCHoi_wJPrbJ7ieguUuVNTst0IzOxG3HQp89pS8iNhDgma0FEuI3BT-rp_W7E5VeV__Ijq7Fl8-jeios78ZuWGaB1IZOWCaEZKfBOAuK_y2s8S9TkGUr7ux3AWWJD46E8WY=]
  • Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin - researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGldO7YslehdM_3MhG2L2qEF787PkLK6fPrj3eZrt01PhCZBOPhrW5ZCxeQ42_T8wfBGvIcMOcagSPL2djCCIPx1LSgNvcsBuqQSestrCaPtF0NxDwripiClDKE5GknUJigiTVH5l4Tg6p85lEo9s7jsa5e4OsXVOUG2SjwjlKyhNzej7F0gjL1oih5XDXEDUEEMy90XH1gpLjxdWOMKPMtDsab4xtRW5_Gf6GpVmhfZib9dDA-8-C57oHZEwbwpg==]

Sources

Method

Application Note: High-Sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Detection of l-Methoxyphenamine

Introduction & Analytical Rationale l-Methoxyphenamine (ortho-methoxy-N,α-dimethylphenethylamine), historically utilized as a bronchodilator, is classified as a prohibited stimulant by the World Anti-Doping Agency (WADA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

l-Methoxyphenamine (ortho-methoxy-N,α-dimethylphenethylamine), historically utilized as a bronchodilator, is classified as a prohibited stimulant by the World Anti-Doping Agency (WADA)[1]. Its detection in biological matrices—predominantly urine for doping control and hair for chronic exposure or forensic profiling—demands rigorous analytical specificity.

Historically, gas chromatography-mass spectrometry (GC-MS) was the gold standard for this assay. However, GC-MS requires tedious liquid-liquid extraction and chemical derivatization to volatilize the analyte[2]. The transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fundamentally shifts this paradigm. By utilizing Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), LC-MS/MS allows for the direct detection of the protonated molecule [M+H]+ without derivatization, enabling rapid "dilute-and-shoot" methodologies that preserve sample integrity and drastically reduce turnaround times[1][2].

Mechanistic Causality: Designing the LC-MS/MS Method

Developing a robust LC-MS/MS protocol for l-Methoxyphenamine requires solving specific physicochemical challenges:

  • Isomeric Resolution (The Chromatographic Challenge): l-Methoxyphenamine has an ortho-methoxy substitution. It is structurally isomeric with designer drugs such as para-methoxymethamphetamine (PMMA)[2]. Standard C18 reverse-phase columns often fail to baseline-resolve these positional isomers. Causality: To solve this, we employ a C6-Phenyl stationary phase. The phenyl ring in the stationary phase engages in π−π interactions with the aromatic ring of the analytes. The steric hindrance of the ortho-methoxy group in l-Methoxyphenamine alters its π−π binding affinity compared to the para-substituted PMMA, resulting in distinct chromatographic retention times[2].

  • Ionization and Fragmentation (The Mass Spectrometry Challenge): In ESI/APCI positive mode, l-Methoxyphenamine readily forms a protonated precursor ion at m/z 180.1. Causality: Upon collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. The primary transition (m/z 180.1 149.1) results from the neutral loss of methylamine ( −CH3​NH2​ ). A secondary, highly stable diagnostic fragment occurs at m/z 91.1, representing the resonance-stabilized tropylium cation, a hallmark of benzyl-containing compounds[3][4].

G A Sample Matrix (Urine / Hair) B Sample Preparation (Dilute-and-Shoot / Extraction) A->B C Chromatographic Separation (C6-Phenyl Phase) B->C D Electrospray Ionization (ESI+) C->D E Triple Quadrupole MS/MS (MRM Mode) D->E F Data Analysis & Quantification E->F

Fig 1. End-to-end LC-MS/MS analytical workflow for l-Methoxyphenamine detection.

Experimental Protocol

This protocol is designed as a self-validating system. Every step includes internal checks to ensure that matrix effects, ion suppression, and extraction recoveries are continuously monitored and corrected.

Reagents and Materials
  • Standards: l-Methoxyphenamine hydrochloride (Reference standard), Ephedrine- d3​ or Diazepam- d5​ (Internal Standards, IS)[1][5].

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: Ammonium acetate (5 mM), Formic acid (0.1%), Acetic acid (0.1%).

  • Column: Phenomenex Gemini C6-Phenyl (4.6 × 150 mm, 3 µm) or equivalent[1].

Sample Preparation Workflows

Protocol A: Urine ("Dilute-and-Shoot" for Doping Control) Why this works: Urine contains high concentrations of salts and urea, but modern triple quadrupole MS systems have sufficient sensitivity to detect l-Methoxyphenamine well below the WADA Minimum Required Performance Limit (MRPL) of 500 ng/mL even after heavy dilution, effectively diluting out matrix interferents[1].

  • Thaw urine samples to room temperature and vortex for 10 seconds.

  • Transfer 100 µL of native urine into an autosampler vial.

  • Add 900 µL of initial mobile phase (90% Aqueous / 10% Organic) spiked with 50 ng/mL of the Internal Standard (Ephedrine- d3​ ).

  • Centrifuge at 15,000 × g for 5 minutes at 4°C to pellet any insoluble particulates.

  • Transfer the supernatant to a clean vial for direct LC-MS/MS injection.

Protocol B: Hair (Micro-segmentation for Forensic Profiling) Why this works: Hair incorporates drugs chronologically. By washing the exterior and cryogenically grinding or micro-segmenting the hair, we differentiate systemic ingestion from external contamination[6][7].

  • Decontaminate 25 mg of hair by washing sequentially with water, acetone, and dichloromethane (3 minutes each)[6].

  • Dry the hair and cut into 1-mm micro-segments to provide chronological resolution of drug intake[7][8].

  • Add 1 mL of Methanol containing the IS (10 ng/mL) to the hair segments.

  • Incubate in an ultrasonic bath at 45°C for 4 hours to extract the incorporated analyte from the keratin matrix.

  • Evaporate the methanolic extract to dryness under a gentle nitrogen stream.

  • Reconstitute the residue in 100 µL of mobile phase prior to injection[5].

Liquid Chromatography (LC) Conditions
  • Mobile Phase A: 5 mM Ammonium acetate containing 0.1% Acetic acid in Water[1].

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 800 µL/min (with a post-column split of 1:5 directed to the MS to prevent source contamination)[1].

  • Gradient: Isocratic elution at 90% A / 10% B over 7 minutes. Note: Isocratic elution on a C6-Phenyl column maximizes the resolution between l-Methoxyphenamine and PMMA.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Parameters
  • Ion Source: ESI or APCI in Positive Ion Mode[1].

  • Source Temperature: 400°C[1].

  • Capillary Voltage: +4.5 kV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

G P Precursor Ion [M+H]+ m/z 180.1 F1 Product Ion m/z 149.1 (Quantifier) P->F1 Loss of -CH3NH2 F2 Product Ion m/z 121.1 (Qualifier) P->F2 Secondary fragmentation F3 Product Ion m/z 91.1 (Tropylium Cation) P->F3 Resonance stabilization

Fig 2. Primary MRM fragmentation pathways of protonated l-Methoxyphenamine.

Quantitative Data Presentation

To ensure reproducibility across different laboratory environments, the optimized MRM transitions and validation metrics are summarized below.

Table 1: Optimized MRM Transitions for l-Methoxyphenamine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
l-Methoxyphenamine 180.1149.115Quantifier[3]
180.1121.125Qualifier 1[1]
180.191.135Qualifier 2[1]
Ephedrine- d3​ (IS) 169.1151.115IS Quantifier
169.1117.125IS Qualifier

Table 2: Method Validation Metrics (Urine Matrix) [1][2]

ParameterValueRegulatory Context
Limit of Detection (LOD) 0.7 ng/mLVastly exceeds WADA requirements[2]
WADA MRPL 500 ng/mLMinimum reporting threshold for sports doping[1]
Intraday Precision (RSD) 2.5% – 5.8%Demonstrates high repeatability within a single batch[2]
Interday Precision (RSD) 10.8% – 16.2%Demonstrates robust reproducibility across multiple days[2]
Linearity ( R2 ) > 0.995Calibrated from 0.1 ng/mL to 1000 ng/mL

Self-Validating System & Quality Control

A protocol is only scientifically sound if it continuously proves its own validity during execution. To establish this protocol as a self-validating system, the following Quality Control (QC) architecture must be integrated into every analytical batch:

  • System Suitability Test (SST): Inject a neat standard of l-Methoxyphenamine and PMMA prior to the batch. Validation check: The resolution ( Rs​ ) between the two isomers must be ≥1.5 . If not, the C6-Phenyl column has degraded and must be replaced.

  • Double-Blank & Zero-Blank: Run a matrix blank without IS (Double-Blank) followed by a matrix blank with IS (Zero-Blank). Validation check: Proves the absence of column carryover and verifies that the isotopically labeled IS does not contain unlabeled native analyte impurities.

  • Matrix Effect Monitoring: The absolute peak area of the Internal Standard must remain within ±20% across all unknown samples compared to the calibration standards. Validation check: If the IS area drops significantly in a specific sample, it indicates severe ion suppression (matrix effect) in the ESI source, and the sample must be diluted further and re-analyzed.

  • Bracketing QCs: Low, Mid, and High QC samples must be interspersed every 15 injections. Validation check: QC calculated concentrations must fall within ±15% of their nominal values, proving that the MS/MS detector has not drifted during the run.

References

  • Thevis M., Sigmund G., Koch A., Guddat S., Maurer H.H., Schänzer W. (2008). Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry.[Link]

  • Hasegawa K., et al. (2023). Urinary profiles of methoxyphenamine and its metabolite after inhalation of methoxyphenamine smoke in humans: aiming to distinguish between active and passive exposure. PMC.[Link]

  • Kamata T., et al. (2020). High Spatial-Resolution Matrix-Assisted Laser Desorption/Ionization-Ion Trap-Time-of-Flight Tandem Mass Spectrometry Imaging for Depicting Longitudinal and Transverse Distribution of Drugs Incorporated into Hair. Analytical Chemistry.[Link]

  • Wang M., et al. (2023). LC–MS/MS Determination of 88 Psychotropic Drugs in 1,865 Hair Samples from Addicts in Drug Abstinence. PMC.[Link]

Sources

Application

Application Note: Preparation and In Vitro Application of l-Methoxyphenamine Hydrochloride Stock Solutions

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Pharmacological Context l-Methoxyphenamine (often utilized as l-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Context

l-Methoxyphenamine (often utilized as l-Methoxyphenamine hydrochloride) is a sympathomimetic amine that functions primarily as a non-selective β-adrenergic receptor agonist[1][2]. In preclinical drug development and in vitro cell culture models—particularly those involving airway smooth muscle cells, vascular reactivity, or allergic response modeling—it is heavily utilized to induce and study bronchodilation and beta-adrenergic signaling cascades[1].

As a Senior Application Scientist, I frequently observe that the reproducibility of in vitro assays utilizing sympathomimetic amines hinges entirely on the rigorous preparation, handling, and storage of the compound. Suboptimal solvent choices or improper storage conditions can lead to rapid compound degradation, precipitation, and ultimately, skewed experimental data. This guide establishes a self-validating, field-proven protocol for preparing l-Methoxyphenamine stock solutions to ensure maximum pharmacological integrity.

Physicochemical Properties & Quantitative Data

Before initiating any reconstitution protocol, it is critical to understand the solubility limits and stability profile of the compound. The quantitative data below summarizes the optimal parameters for l-Methoxyphenamine hydrochloride.

Table 1: Physicochemical and Solubility Profile of l-Methoxyphenamine HCl

Property / ParameterValue / SpecificationReference
Chemical Name l-Methoxyphenamine Hydrochloride[3]
CAS Number 5588-10-3[3][4]
Solubility (Water) 43 mg/mL[3]
Solubility (Ethanol) 43 mg/mL[3]
Solubility (DMSO) ≥ 25 mg/mL (Strictly requires anhydrous DMSO)[3][4]
Storage (-80°C) 2 Years (Sealed, desiccated, away from light)[4]
Storage (-20°C) 1 Year (Sealed, desiccated, away from light)[4]

Mechanism of Action: The β-Adrenergic Cascade

Understanding the causality of your cellular response requires mapping the signaling pathway. l-Methoxyphenamine binds to β-adrenergic receptors on the cell surface, triggering a Gs-protein coupled cascade. This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP subsequently activates Protein Kinase A (PKA), leading to the phosphorylation of target proteins that mediate cellular responses, such as smooth muscle relaxation[1].

G LMP l-Methoxyphenamine bAR β-Adrenergic Receptor LMP->bAR Gs Gs Protein Activation bAR->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Resp Smooth Muscle Relaxation (Cellular Response) PKA->Resp

Fig 1: β-adrenergic signaling cascade activated by l-Methoxyphenamine.

Reconstitution Rationale & Step-by-Step Protocol

The Causality of Experimental Choices
  • Why Anhydrous DMSO? While l-Methoxyphenamine HCl is highly water-soluble, DMSO is often preferred for compound libraries due to its sterility and cellular permeability. However, moisture-contaminated DMSO significantly reduces the solubility of methoxyphenamine hydrochloride, leading to micro-precipitation and inaccurate dosing[3]. You must use fresh, anhydrous DMSO.

  • Why Aliquot? Repeated freeze-thaw cycles cause structural degradation and product inactivation[4]. Aliquoting into single-use volumes ensures that the compound is only thawed once immediately prior to the assay.

Workflow Visualization

Workflow Step1 1. Weigh Reagent (Protect from moisture) Step2 2. Add Solvent (Anhydrous DMSO/H2O) Step1->Step2 Step3 3. Vortex & Sonicate (Ensure dissolution) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE/PES) Step3->Step4 Step5 5. Aliquot (Single-use vials) Step4->Step5 Step6 6. Cryopreservation (Store at -80°C) Step5->Step6

Fig 2: Step-by-step workflow for the preparation and storage of stock solutions.

Protocol: Preparation of a 10 mM Stock Solution
  • Equilibration: Allow the sealed vial of l-Methoxyphenamine HCl to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the hygroscopic powder.

  • Weighing: In a controlled environment, weigh the required mass of the compound (e.g., 2.16 mg for 1 mL of a 10 mM solution, assuming a molecular weight of ~215.7 g/mol for the HCl salt).

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO (or sterile double-distilled water, depending on downstream assay requirements)[3].

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If any particulates remain visible, sonicate the tube in a room-temperature water bath for 1 to 2 minutes until the solution is completely clear.

  • Sterilization: Inside a biosafety cabinet, pass the solution through a 0.22 µm syringe filter. Use a PTFE membrane for DMSO stocks or a PES membrane for aqueous stocks to prevent filter degradation and compound binding.

  • Aliquoting & Storage: Divide the sterile stock into 50 µL or 100 µL aliquots using sterile, amber microcentrifuge tubes. Immediately transfer the aliquots to a -80°C freezer. The solution will remain stable for up to 2 years[4].

Cell Culture Application & Self-Validating Controls

When applying l-Methoxyphenamine to cell cultures (e.g., primary human airway smooth muscle cells), the experimental design must be a self-validating system. This ensures that any observed phenotypic changes are definitively caused by the drug.

Treatment Protocol
  • Thawing: Remove a single aliquot from -80°C and thaw it rapidly at room temperature. Never refreeze the aliquot after use[4].

  • Serial Dilution: Perform serial dilutions in pre-warmed, serum-free culture media immediately before application. The final concentration of DMSO in the cell culture well should never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validating Assay Controls:

    • Vehicle Control (Negative Control): Treat a parallel set of wells with the exact same concentration of the solvent (e.g., 0.1% DMSO in media) used for the highest drug dose. Causality: This isolates the pharmacological effect of l-Methoxyphenamine from baseline solvent stress.

    • Positive Control: Include a well-characterized, potent β-adrenergic agonist (such as Isoproterenol) in parallel. Causality: This validates that the cells possess functional β-adrenergic receptors and that the downstream cAMP/PKA assay is sensitive enough to detect activation.

References

  • MIMS Singapore. "Methoxyphenamine: Uses & Dosage". MIMS.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming l-Methoxyphenamine Degradation in Aqueous Solutions

Welcome to the Technical Support Center for l-Methoxyphenamine formulation and stability. This guide is designed for researchers and drug development professionals facing challenges with the auto-oxidation, hydrolysis, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for l-Methoxyphenamine formulation and stability. This guide is designed for researchers and drug development professionals facing challenges with the auto-oxidation, hydrolysis, and photodegradation of l-Methoxyphenamine in aqueous environments.

Below, you will find mechanistic explanations, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your active pharmaceutical ingredient (API).

Section 1: Mechanistic FAQs (Understanding the Degradation)

Q1: Why does l-Methoxyphenamine degrade so rapidly in standard physiological buffers (pH 7.4)? A: The degradation of l-Methoxyphenamine is primarily driven by the nucleophilic nature of its secondary amine and the electron-rich methoxyphenyl ring. The molecule has a dissociation constant (pKa) of approximately 10.1 [1]. In neutral to basic solutions (pH ≥ 7.0), a significant fraction of the drug exists as a free base. The unprotonated nitrogen possesses an active lone pair of electrons, making it highly susceptible to electrophilic attack and auto-oxidation by dissolved oxygen or trace heavy metals. This results in N-demethylation or the formation of N-oxides and aromatic hydroxylated degradants (e.g., 5-hydroxymethoxyphenamine) [2].

DegradationPathway A l-Methoxyphenamine (Aqueous, pH > 7) B Deprotonated Amine (Active Lone Pair) A->B pH > pKa D N-Oxidation & Aromatic Hydroxylation B->D Auto-oxidation C Trace Metals / O2 UV Light C->D Catalysis E Degradation Products (Loss of Potency) D->E Irreversible

Fig 1: Mechanistic pathway of l-Methoxyphenamine degradation in aqueous environments.

Q2: How does pH manipulation prevent this degradation? A: By lowering the pH of the aqueous solution to between 3.0 and 5.0, the secondary amine becomes fully protonated. Protonation ties up the nitrogen's lone pair in a covalent bond with hydrogen, drastically reducing its nucleophilicity and rendering it inert to dissolved oxygen. Furthermore, acidic environments suppress the formation of reactive oxygen species (ROS) catalyzed by trace metals.

Q3: Is light exposure a significant factor? A: Yes. UV light induces the photodegradation of the methoxy-aromatic system, leading to radical formation and subsequent cleavage or oxidation [3]. Solutions left in clear glass vials under standard laboratory fluorescent lighting will show measurable degradation within 24–48 hours. Amber vials are strictly required.

Section 2: Formulation Troubleshooting & Data

Q4: What is the optimal formulation strategy to achieve long-term stability? A: A multi-faceted approach is required. You cannot rely on pH alone if trace metals or oxygen are present. The gold-standard formulation utilizes:

  • Acidic Buffering: Citrate or acetate buffer (pH 4.0).

  • Chelating Agents: 0.1% EDTA to sequester trace metals (e.g., Fe³⁺, Cu²⁺) that catalyze auto-oxidation.

  • Antioxidants: Sodium metabisulfite or ascorbic acid to scavenge dissolved oxygen [4].

Table 1: Quantitative Impact of Formulation Variables on l-Methoxyphenamine Stability (Simulated recovery data representing 30-day accelerated stability at 25°C)

Formulation ConditionpHAntioxidant / Chelator% Recovery (Day 30)Degradant Profile (HPLC)
Unbuffered Water~7.0None78.4%High N-oxide peaks
Phosphate Buffer7.4None72.1%High N-oxide peaks
Citrate Buffer4.0None91.5%Low oxidative peaks
Citrate Buffer4.00.1% EDTA95.2%Trace peaks
Citrate Buffer 4.0 EDTA + Sodium Metabisulfite 99.8% None detected

Section 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of Stabilized l-Methoxyphenamine Stock Solution

This protocol ensures the creation of a degradation-resistant aqueous stock suitable for in vitro assays or long-term storage.

Materials:

  • l-Methoxyphenamine Hydrochloride (API)

  • Citric acid / Sodium citrate (for 50 mM buffer, pH 4.0)

  • Disodium EDTA

  • Sodium metabisulfite

  • HPLC-grade water (Deoxygenated via nitrogen sparging)

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge HPLC-grade water with high-purity nitrogen gas for 30 minutes to displace dissolved oxygen.

  • Buffer Preparation: Dissolve citric acid and sodium citrate in the deoxygenated water to achieve a 50 mM concentration. Adjust to exactly pH 4.0 using 0.1N HCl or NaOH.

  • Additive Integration: Add 1.0 mg/mL Disodium EDTA and 0.5 mg/mL Sodium metabisulfite to the buffer. Stir gently until completely dissolved.

  • API Solubilization: Slowly add the required mass of l-Methoxyphenamine HCl to achieve your target concentration (e.g., 10 mg/mL).

  • Filtration & Storage: Filter the solution through a 0.22 µm PES syringe filter directly into sterile, nitrogen-purged amber glass vials . Seal immediately and store at 2–8°C.

StabilizationWorkflow S1 1. Solvent Prep Deoxygenated Water S2 2. Buffer Addition Acidic pH (3.0-5.0) S1->S2 S3 3. Add Antioxidants (EDTA, Metabisulfite) S2->S3 S4 4. API Addition l-Methoxyphenamine HCl S3->S4 S5 5. Storage Amber Vials, 2-8°C S4->S5

Fig 2: Step-by-step workflow for formulating stabilized l-Methoxyphenamine solutions.

Protocol B: Self-Validating Stability-Indicating HPLC Assay

To trust your stability data, your analytical method must be proven to separate the parent drug from its degradants. This protocol includes a forced-degradation validation checkpoint [5].

Chromatographic Conditions:

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5.0 µm)

  • Mobile Phase: Gradient elution. Mobile Phase A: 50 mM KH₂PO₄ (pH 3.0). Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 264 nm

Step-by-Step Methodology:

  • Baseline Injection: Inject a fresh 100 µg/mL standard of l-Methoxyphenamine in Mobile Phase A. Record the retention time (typically ~5.8 - 6.5 min).

  • Forced Degradation (The Validation Checkpoint):

    • Take 1 mL of the standard solution and add 100 µL of 3% H₂O₂.

    • Incubate at 60°C for 2 hours to force oxidation.

    • Inject the stressed sample into the HPLC.

  • System Validation Logic: Analyze the chromatogram. You must observe a reduction in the parent peak and the emergence of new peaks (degradants).

    • Self-Validation Rule: If the resolution ( Rs​ ) between the parent l-Methoxyphenamine peak and the closest oxidative degradant peak is <1.5 , the method is invalid. You must decrease the initial gradient % of Acetonitrile to increase retention and separation.

  • Sample Analysis: Once the method is validated via the forced degradation checkpoint, inject your stored formulation samples to accurately quantify the % recovery.

References

  • Methoxyphenamine Drug Profile and Chemical Properties. Prezi Presentations. Available at:[Link]

  • Hair analysis for monitoring adherence to inhaled respiratory medications: possibilities and limitations. PubMed Central (PMC). Available at: [Link]

  • A kind of compound methoxyphenamine capsule and preparation method thereof. Patent Database (Patsnap). Available at:[Link]

  • HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. ResearchGate. Available at:[Link]

Optimization

Optimizing HPLC separation of l-Methoxyphenamine from its metabolites

Technical Support Center: Optimizing HPLC Separation of l-Methoxyphenamine and Its Metabolites Welcome to the Analytical Troubleshooting Center. This guide provides authoritative solutions for the chromatographic separat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC Separation of l-Methoxyphenamine and Its Metabolites

Welcome to the Analytical Troubleshooting Center. This guide provides authoritative solutions for the chromatographic separation of l-Methoxyphenamine (MP) from its three primary oxidative metabolites: N-desmethylmethoxyphenamine (NDMP), O-desmethylmethoxyphenamine (ODMP), and 5-hydroxymethoxyphenamine (5HMP)[1].

Visualizing the Challenge

Metabolism MP l-Methoxyphenamine (Parent Drug) NDMP N-desmethyl- methoxyphenamine MP->NDMP N-demethylation ODMP O-desmethyl- methoxyphenamine MP->ODMP O-demethylation HMP 5-hydroxy- methoxyphenamine MP->HMP Ring Hydroxylation

Metabolic pathways of l-Methoxyphenamine yielding NDMP, ODMP, and 5HMP.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do l-Methoxyphenamine and its desmethyl metabolites exhibit severe peak tailing on standard C18 columns? Causality: l-Methoxyphenamine and its metabolites are secondary and primary amines with pKa values ranging from 9.5 to 10.5. At a standard acidic or neutral mobile phase pH (pH 3–7), these basic nitrogen atoms are fully protonated. Standard silica-based C18 columns contain unreacted, acidic silanol groups (Si-O⁻). The protonated amines engage in strong secondary ion-exchange interactions with these ionized silanols, causing the molecules to "stick" and elute slowly, resulting in severe peak tailing[2]. Solution: To suppress silanol interactions, you must either use a highly end-capped column (such as an Ethylene Bridged Hybrid, BEH C18)[3] or add an amine modifier to the mobile phase. For example, incorporating 0.25% diethylamine into an aqueous-organic mobile phase effectively masks active silanols, yielding sharp, symmetrical peaks[2].

Q2: NDMP and ODMP frequently co-elute. How can I alter the selectivity to resolve them? Causality: NDMP (loss of N-methyl) and ODMP (loss of O-methyl) have very similar hydrophobicities but differ in their hydrogen-bonding capacities. ODMP possesses a free phenolic hydroxyl group, whereas NDMP possesses a primary/secondary amine. Solution: Adjusting the mobile phase pH is the most powerful tool here. By raising the pH to ~9.8 using an ammonium acetate/ammonium hydroxide buffer, you neutralize the basic amines, shifting the retention mechanism purely to hydrophobic interaction on a BEH C18 column[3]. Alternatively, using a PFP (Pentafluorophenyl) column can introduce π−π and dipole interactions that selectively retain the phenolic ODMP longer than NDMP.

Q3: What is the most reliable sample preparation method to ensure high recovery from urine? Causality: Metabolites like ODMP and 5HMP are extensively conjugated with glucuronic acid and sulfate in vivo[1]. Direct extraction will miss these conjugated fractions, leading to artificially low quantification. Solution: Perform an enzymatic hydrolysis prior to extraction. Treat the urine with β -glucuronidase/sulfatase at pH 5.2 for 16 hours[1]. Following hydrolysis, adjust the pH to 9.2 to ensure the basic amines are un-ionized, allowing for efficient liquid-liquid extraction (LLE) into an organic solvent like ethyl acetate[1].

Section 2: Method Optimization Decision Tree

Troubleshooting Start Issue: Poor Resolution or Peak Tailing of Metabolites CheckpH Evaluate Mobile Phase pH Start->CheckpH pH_Low Low pH (< 4.0) Protonated Amines CheckpH->pH_Low pH_High High pH (> 9.0) Neutralized Amines CheckpH->pH_High Tailing Severe Tailing Present? pH_Low->Tailing Coelution NDMP/ODMP Co-elution? pH_High->Coelution UseEndcap Add 0.25% Diethylamine or Use BEH C18 Column Tailing->UseEndcap Yes AdjustGrad Decrease Initial % Organic or Switch to PFP Phase Coelution->AdjustGrad Yes

Decision tree for resolving peak tailing and co-elution in basic amine HPLC separations.

Section 3: Validated Experimental Protocols

Protocol: Extraction and HPLC-UV/MS Analysis of l-Methoxyphenamine and Metabolites

System Suitability & Self-Validation: Before running biological samples, inject a neutral marker (e.g., uracil for void volume, toluene for hydrophobic retention). If the toluene peak is symmetrical but methoxyphenamine tails, the system fails the suitability test due to secondary silanol interactions, prompting immediate mobile phase adjustment.

Step 1: Enzymatic Hydrolysis & Liquid-Liquid Extraction (LLE)

  • Aliquot 2.0 mL of human urine into a clean glass centrifuge tube.

  • Add 50 µL of internal standard (e.g., 3,4-dimethoxyphenethylamine, 10 µg/mL).

  • Add 1.0 mL of acetate buffer (pH 5.2) containing β -glucuronidase/sulfatase. Incubate at 37°C for 16 hours to cleave phase II conjugates[1].

  • Causality Check: Adjust the sample pH to 9.2 using 0.1 M NaOH. Why? At pH 9.2, the basic amines of MP and its metabolites are largely deprotonated (neutralized), maximizing their partition coefficient into the organic phase[1].

  • Add 5.0 mL of ethyl acetate, vortex vigorously for 3 minutes, and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of initial mobile phase.

Step 2: HPLC Separation Parameters

  • Column: Waters XBridge BEH C18 (2.1 mm × 100 mm, 1.7 µm)[3].

  • Mobile Phase A: 10 mM Ammonium Acetate containing 0.05% Ammonium Hydroxide (pH ~9.8)[3].

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 40% B

    • 6.0 - 8.0 min: Linear gradient to 90% B (Column wash)

    • 8.1 - 12.0 min: 5% B (Re-equilibration)

  • Detection: UV at 264 nm[2] or LC-MS/MS (ESI+ mode)[4].

Section 4: Quantitative Data & Method Validation

Table 1: Chromatographic Retention and LC-MS/MS Transitions Data synthesized from optimized BEH C18 basic-pH separations[3][4].

AnalyteRetention Time (min)Precursor Ion (m/z) [M+H]⁺Product Ions (m/z)
5HMP 3.45196.1165.1, 137.1
NDMP 4.12166.1135.1, 107.1
ODMP 4.68166.1135.1, 107.1
Methoxyphenamine (MP) 5.85180.1149.1, 121.1
Internal Standard 6.20182.1151.1, 119.1

Table 2: Method Validation Metrics Typical validation parameters for basic amine extraction and HPLC quantification[2].

ParameterMethoxyphenamineNDMPODMP5HMP
Linearity Range (µg/mL) 0.05 – 10.00.05 – 5.00.05 – 5.00.05 – 5.0
LOD (ng/mL) 15202025
Intra-day Precision (RSD %) 0.4 – 0.6%0.5 – 0.8%0.5 – 0.9%0.6 – 1.1%
Extraction Recovery (%) 99.9 ± 0.9%94.5 ± 1.2%92.1 ± 1.5%88.4 ± 2.0%

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of l-Methoxyphenamine

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges of quantifying l-Methoxyphenamine (MPA)—a bronchodilat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges of quantifying l-Methoxyphenamine (MPA)—a bronchodilator and structural analog of methamphetamine—in complex biological matrices.

This guide abandons generic advice in favor of mechanistic causality. By understanding the physical chemistry of the electrospray ionization (ESI) source and the specific molecular properties of MPA, you can design self-validating workflows that systematically eliminate matrix effects.

Part 1: Expert Troubleshooting FAQs

Q1: Why does l-Methoxyphenamine experience severe signal suppression in biological samples like urine and plasma? A1: Matrix effects are fundamentally a competition for charge and surface area. MPA is a basic amine with a pKa of ~10.1. In positive electrospray ionization (+ESI), MPA must migrate to the surface of the charged droplet to be emitted into the gas phase. However, biological matrices contain highly surface-active endogenous compounds. In plasma, phospholipids (such as lysophosphatidylcholines) outcompete MPA for the droplet surface, effectively "evicting" the analyte and neutralizing its charge. In urine, high concentrations of inorganic salts increase droplet surface tension, hindering Coulombic fission. This competition directly causes the loss of MS/MS signal, known as ion suppression [1].

Q2: How can I chromatographically isolate MPA from these suppression zones? A2: Matrix effects are highly localized in specific retention time windows—typically the void volume (salts) and the late-eluting column wash (phospholipids). Because MPA is highly polar when protonated (e.g., in 0.1% formic acid), it elutes early on standard C18 columns, right into the salt suppression zone. The Solution: Switch to a Biphenyl column. The π−π interactions between the biphenyl stationary phase and the methoxy-phenyl ring of MPA increase its retention time, shifting it into a "clean" chromatographic window [5]. Furthermore, utilize a divert valve to send the first 1.5 minutes (salts) and the final gradient wash (phospholipids) to waste, physically preventing source contamination [1].

Q3: Is Protein Precipitation (PPT) sufficient for MPA plasma analysis? A3: No. While PPT successfully removes large proteins, it leaves over 90% of phospholipids in the extract [3]. Because phospholipids are highly hydrophobic, they build up on the reversed-phase column and bleed into subsequent injections, causing unpredictable, "rolling" matrix effects. For robust MPA quantification, you must physically remove these lipids using Solid-Phase Extraction (SPE) or dedicated Phospholipid Removal (PLR) plates [2].

Part 2: Visualizing the Mechanisms

ESI_Mechanism A Biological Extract (Methoxyphenamine + Matrix) B ESI Droplet Formation (High Surface Tension) A->B C Droplet Shrinkage & Coulombic Fission B->C D Matrix Components (Phospholipids/Salts) Occupy Droplet Surface C->D Competition for surface charge E Analyte Eviction (Reduced Ionization Efficiency) D->E F Ion Suppression (Lower MS Signal) E->F

Mechanism of ESI ion suppression by matrix components.

ME_Workflow Start Detect Matrix Effect (Post-Column Infusion) Check Is ME > 15%? Start->Check Yes Optimize Chromatography (Adjust Gradient/Column) Check->Yes Yes No Proceed to Validation Check->No No Prep Enhance Sample Prep (Switch PPT to SPE/LLE) Yes->Prep ME persists IS Use Stable Isotope Labeled Internal Standard Prep->IS Still an issue Reval Re-evaluate ME IS->Reval Reval->Check

Step-by-step workflow to mitigate LC-MS/MS matrix effects.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion (PCI)

Causality: You cannot fix what you cannot see. This protocol creates a self-validating system by continuously introducing MPA into the MS source while injecting a blank matrix. Any deviation in the steady baseline signal proves the exact retention time of matrix interferences [1].

  • Setup: Connect a syringe pump to a T-connector placed between the analytical column and the MS source.

  • Infusion: Infuse a pure standard of MPA (e.g., 100 ng/mL) at a constant flow rate (10 µL/min).

  • Injection: Inject a blank matrix extract (urine or plasma) using your standard LC gradient.

  • Monitoring: Monitor the MPA MRM transition (m/z 180.1 149.1) [4].

  • Validation Check: Identify any dips (suppression) or spikes (enhancement) in the baseline. If the retention time of your MPA peak aligns with a baseline dip, your method is invalid. Adjust your gradient or column chemistry until the MPA peak elutes in a stable, flat region of the baseline.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for MPA in Urine

Causality: MPA is positively charged at physiological pH. MCX sorbents contain both hydrophobic and negatively charged sulfonic acid groups. This dual-retention mechanism allows for aggressive washing steps that remove neutral lipids without losing the analyte.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the SPE cartridge.

  • Load: Apply 500 µL urine diluted 1:1 with 2% Formic Acid (low pH ensures MPA is fully protonated and binds to the sulfonic acid groups).

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid (removes salts and polar interferences).

  • Wash 2 (Organic): Pass 1 mL 100% Methanol (removes neutral lipids and phospholipids). Crucial mechanism: MPA remains ionically bound to the sorbent.

  • Elute: Pass 1 mL 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the MPA amine, breaking the ionic bond and releasing it into the clean organic solvent).

  • Validation Check: Analyze the Wash 2 (Organic) fraction via LC-MS/MS. A properly functioning MCX protocol will show zero MPA in this wash, self-validating the integrity of the ionic retention mechanism.

Part 4: Quantitative Data Summary

The following table summarizes the impact of various sample preparation strategies on MPA recovery and matrix effects.

Sample Preparation MethodMPA Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Throughput
Dilute and Shoot (1:10)N/A-45% to -60%0%Very High
Protein Precipitation (PPT)85 - 95%-30% to -50%< 10%High
Liquid-Liquid Extraction70 - 80%-10% to -20%~80%Medium
MCX Solid-Phase Extraction90 - 98%-2% to +5%> 95%Medium

Note: Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Neat Solvent) - 1) * 100. Negative values indicate ion suppression.

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: PMC (nih.gov)
  • Importance of matrix effects in LC–MS/MS bioanalysis Source: Bioanalysis - Ovid
  • Minimizing Matrix Effects While Preserving Throughput in LC–MS/MS Bioanalysis Source: Taylor & Francis
  • Urinary profiles of methoxyphenamine and its metabolite after inhalation of methoxyphenamine smoke in humans: aiming to distinguish between active and passive exposure Source: PMC (nih.gov)
  • Detection and application of 11 traditional drugs and metabolites in blood by liquid chromatography mass spectrometry Source: fudan.edu.cn
Optimization

Technical Support Center: Troubleshooting l-Methoxyphenamine Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversed-phase high-performance liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversed-phase high-performance liquid chromatography (RP-HPLC): the severe peak tailing and poor recovery of basic amines like l-Methoxyphenamine.

This guide bypasses generic advice to focus strictly on the chemical causality of your chromatographic system, providing self-validating protocols to restore peak integrity.

Mechanistic Overview: The Root Cause of Peak Distortion

l-Methoxyphenamine is a basic amine and β -adrenergic agonist characterized by a high dissociation constant (pKa of 10.45)[1]. In standard RP-HPLC conditions (pH 4.0–8.0), this molecule is fully protonated and carries a strong positive charge.

The primary cause of peak tailing for basic compounds is the secondary interaction between this positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase. While the primary retention mechanism is hydrophobic partitioning with the C18 alkyl chains, the acidic silanols act as weak cation exchangers. This mixed-mode retention delays the elution of a fraction of the analyte molecules, manifesting as an asymmetric, tailing peak[2].

Diagnostic Workflow

Before altering mobile phase chemistry, you must isolate whether the poor peak shape is a systemic physical issue or a chemical interaction specific to the basic analyte.

TroubleshootingWorkflow Start Observe Poor Peak Shape (l-Methoxyphenamine) CheckAll Are all peaks tailing or just l-Methoxyphenamine? Start->CheckAll AllTailing All Peaks Tailing (System/Physical Issue) CheckAll->AllTailing Yes OnlyMOP Only l-Methoxyphenamine Tailing (Secondary Interactions) CheckAll->OnlyMOP No FixPhysical Check column void, replace frit, minimize extra-column volume AllTailing->FixPhysical CheckpH Is Mobile Phase pH between 4.0 and 8.0? OnlyMOP->CheckpH AdjustpH Lower pH to < 3.0 (Protonate Silanols) CheckpH->AdjustpH Yes HighpH Raise pH to > 11.0 (Neutralize Amine) *Requires specialized column CheckpH->HighpH Alternative AddTEA Add Competing Base (e.g., 10-20 mM TEA) AdjustpH->AddTEA If tailing persists ChangeColumn Switch to Type B Silica, End-capped, or Mixed-Mode AddTEA->ChangeColumn If resolution still poor

Diagnostic workflow for isolating and resolving peak tailing in basic amine chromatography.

Troubleshooting FAQs: Resolving Secondary Interactions

Q1: My l-Methoxyphenamine peak has a USP Tailing Factor > 2.0. Why does my standard pH 7.0 buffer fail? A: At pH 7.0, l-Methoxyphenamine (pKa 10.45) is fully ionized. Concurrently, the acidic silanol groups on standard silica columns (pKa ~3.5–4.5) are fully deprotonated[1]. This creates optimal conditions for strong secondary ion-exchange interactions. To resolve this, you must disrupt this electrostatic attraction by targeting either the analyte's charge or the column's charge.

Q2: How should I manipulate the mobile phase pH to improve peak symmetry? A: You have two thermodynamically sound approaches:

  • Silanol Suppression (Low pH): Lowering the mobile phase pH to 3.0 protonates the silanol groups (converting Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing unwanted ionic interaction.

  • Analyte Neutralization (High pH): Raising the pH to > 11.0 deprotonates l-Methoxyphenamine, rendering it neutral. This completely abolishes electrostatic interactions but requires a specialized high-pH stable column (e.g., polymer-based or hybrid silica)[3].

Q3: If I cannot operate at extreme pH levels, what mobile phase additives act as a self-validating fix? A: The addition of a competing base, such as Triethylamine (TEA) or diethylamine, is a highly effective strategy,[4]. TEA is a small, sterically unhindered amine that aggressively competes with l-Methoxyphenamine for the active silanol sites. By masking these sites, TEA acts as a sacrificial interactant, allowing your target analyte to elute symmetrically. However, be aware that silanol suppressors can accelerate the hydrolysis of the stationary phase, potentially shortening column lifespan[5].

Q4: Does the choice of stationary phase chemistry matter for this specific analyte? A: Absolutely. Older "Type A" silica columns contain higher trace metal impurities, which increase silanol acidity[5]. Switching to high-purity "Type B" silica columns with exhaustive double-endcapping significantly reduces residual silanol activity.

Quantitative Data: Impact of Chromatographic Conditions on Peak Shape

The following table summarizes the expected causality of various interventions on l-Methoxyphenamine peak metrics.

Chromatographic InterventionMechanism of ActionExpected USP Tailing Factor ( Tf​ )Column Lifespan Impact
Standard C18, pH 7.0 Strong ion-exchange with ionized silanols> 2.5 (Severe Tailing)Neutral
Standard C18, pH 2.5 Protonation of silanols (Si-OH)1.2 - 1.5 (Improved)Moderate (Hydrolysis risk)
Standard C18 + 10mM TEA Competitive masking of active silanols1.0 - 1.2 (Excellent)Reduced (Endcap loss)
High-pH Stable C18, pH 11.5 Deprotonation of l-Methoxyphenamine1.0 - 1.1 (Excellent)Neutral (If column is rated)
Type B Silica, End-capped Reduced trace metals and silanol density1.1 - 1.3 (Good)Optimal

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Low-pH Mobile Phase Optimization for Silanol Suppression

Objective: To neutralize stationary phase silanols and restore Gaussian peak shape for basic amines.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Weigh 2.72 g of KH2​PO4​ and dissolve in 1.0 L of ultra-pure LC-MS grade water.

  • pH Adjustment: Slowly add concentrated phosphoric acid ( H3​PO4​ ) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates.

  • Mobile Phase Blending: Combine the aqueous buffer with the organic modifier (Acetonitrile or Methanol) as dictated by your method's profile.

  • System Equilibration: Flush the column with at least 15 column volumes of the new mobile phase to ensure complete protonation of the silica surface before injection.

  • Self-Validation Check: Inject a neutral marker (e.g., toluene) alongside l-Methoxyphenamine. If the neutral marker exhibits perfect symmetry ( Tf​ ~1.0) while the basic amine tails, the issue is definitively chemical. After pH adjustment, both peaks should converge to Tf​ < 1.5.

Protocol 2: Amine-Modifier (TEA) Addition Strategy

Objective: To competitively mask residual silanols when low-pH conditions are unsuitable for the detector or sample stability[5],.

  • Solvent Selection: Begin with your standard aqueous mobile phase component (e.g., water or a mild buffer).

  • TEA Addition: Add Triethylamine (TEA) or diethylamine to achieve a final concentration of 10 mM to 20 mM (approximately 1.4 to 2.8 mL of TEA per liter of aqueous phase)[4].

  • pH Titration: TEA is highly basic and will raise the pH significantly. Titrate the solution back to the desired operational pH (e.g., pH 6.0 - 7.0) using glacial acetic acid or phosphoric acid.

  • System Priming: Prime the HPLC lines and equilibrate the column.

  • Post-Analysis Wash: After the batch is complete, flush the column extensively with unbuffered aqueous/organic solvent to remove TEA, as residual amines can alter column selectivity for future neutral analytes.

  • Self-Validation Check: Monitor the baseline noise at your target UV wavelength. TEA can cause baseline drift at < 220 nm. Validate the success of the masking agent by calculating the USP tailing factor—a successful TEA intervention will drop the Tf​ from > 2.0 to 1.2[2].

References

  • PubChem - Methoxyphenamine (Compound Summary). National Institutes of Health (NIH).[Link]

  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC.[Link]

  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • Agilent Technologies - Tips and Tricks of HPLC System Troubleshooting.[Link]

  • PubMed (NIH) - HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase.[Link]

Sources

Troubleshooting

Strategies to prevent l-Methoxyphenamine precipitation in buffers

Technical Support Center: Troubleshooting l-Methoxyphenamine Precipitation in Buffers Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting l-Methoxyphenamine Precipitation in Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic solubility of l-Methoxyphenamine (typically supplied as Methoxyphenamine hydrochloride) in physiological buffers. While this β-adrenergic receptor agonist is highly soluble in pure water, its behavior in multi-component buffer systems or at elevated pH can lead to sudden precipitation, compromising both in vitro assay reproducibility and in vivo dosing accuracy.

This guide provides a mechanistic understanding of these phase-separation events and delivers field-proven, self-validating protocols to ensure complete dissolution and long-term stability.

Part 1: The Causality of Precipitation

To prevent precipitation, we must first understand the physicochemical drivers behind it. Methoxyphenamine is a secondary aliphatic amine. In its hydrochloride salt form, it exhibits robust aqueous solubility. However, two primary thermodynamic factors induce precipitation in experimental settings:

  • pH-Dependent Free Base Conversion: Methoxyphenamine has a basic pKa of 10.45[1]. As the buffer pH approaches this pKa (specifically at pH > 9.0), the protonated amine begins to lose its charge, converting into the highly lipophilic free base. This non-ionized form has drastically lower aqueous solubility and will rapidly crash out of solution.

  • The Common-Ion Effect & Salting Out: Even at a neutral pH of 7.4, introducing highly concentrated stock solutions into high-ionic-strength buffers (e.g., concentrated PBS) can exceed the solubility product ( Ksp​ ) of the salt. The sudden influx of phosphate and chloride ions lowers the dielectric constant of the immediate microenvironment, forcing the drug to crystallize.

Quantitative Data Summary
PropertyValueClinical/Experimental Significance
Molecular Weight 179.26 g/mol (Free base)[2]Small molecule; highly permeable but prone to aggregation if uncharged.
Basic pKa 10.45[1]Dictates ionization state; remains protonated at standard physiological pH.
Aqueous Solubility (HCl Salt) ~50 mg/mL[3]Highly soluble in pure water, but highly susceptible to the common-ion effect in complex buffers.
Target Formulation Conc. ≥ 2.5 mg/mL (11.59 mM)[4]The threshold where co-solvents (e.g., DMSO/SBE-β-CD) become strictly necessary to prevent delayed nucleation.

Part 2: Troubleshooting Guide & FAQs

Q1: My Methoxyphenamine HCl stock solution (50 mg/mL in water) precipitates immediately when diluted into PBS (pH 7.4). Why does this happen and how do I fix it? Answer: This is a classic example of "solvent shock." While the pH is well below the pKa of 10.45[1], the sudden introduction of phosphate and sodium ions strips the hydration shell away from the drug molecules. Solution: Instead of a direct aqueous-to-aqueous dilution, utilize a co-solvent transition strategy. Pre-dissolve the compound in a water-miscible organic solvent like DMSO before slowly introducing the aqueous phase under continuous vortexing.

Q2: I am preparing an in vivo formulation at 2.5 mg/mL, but phase separation occurs after a few hours at room temperature. What is the most reliable vehicle? Answer: For sustained stability at concentrations ≥ 2.5 mg/mL, simple aqueous buffers are often insufficient due to microscopic nucleation over time. The most robust, field-validated approach utilizes cyclodextrin inclusion complexes. Specifically, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic methoxy-phenyl ring of Methoxyphenamine, thermodynamically shielding it from the aqueous environment[5]. Solution: Adopt the 10% DMSO / 90% (20% SBE-β-CD in Saline) protocol detailed in the methodology section below[4].

Q3: Does temperature affect the stability of the formulated buffer? Answer: Yes. The solubility of Methoxyphenamine is endothermic. Storing working solutions at 4°C or subjecting them to repeated freeze-thaw cycles significantly reduces solubility, inducing crystallization. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation, but once thawed and formulated into a working buffer, they should be kept at room temperature and used promptly[4]. If precipitation occurs upon thawing, gentle sonication and warming to 37°C will usually redissolve the compound.

Part 3: Formulation Decision Workflow

G Start Determine Target Concentration & Assay pH CheckpH Is Target pH > 9.0? Start->CheckpH HighpH High Risk of Free Base Precipitation CheckpH->HighpH Yes LowpH Salt Form Dominates (High Aqueous Solubility) CheckpH->LowpH No UseCosolvent Use Co-solvents (10% DMSO + 90% SBE-β-CD) HighpH->UseCosolvent Requires formulation CheckConc Is Concentration ≥ 2.5 mg/mL? LowpH->CheckConc CheckConc->UseCosolvent Yes UseAqueous Standard Aqueous Buffer (e.g., PBS pH 7.4) CheckConc->UseAqueous No Validate Validation: Measure OD600 (Turbidity must be < 0.05) UseCosolvent->Validate UseAqueous->Validate

Figure 1: Decision matrix for selecting the optimal l-Methoxyphenamine buffer formulation strategy.

Part 4: Experimental Protocol

Preparation of a Self-Validating 2.5 mg/mL Methoxyphenamine Formulation

Causality Check: Why this specific mixture? Direct dissolution in saline often fails at high concentrations due to microscopic nucleation. By first dissolving the compound in DMSO, we overcome the lattice energy of the crystalline powder. The subsequent addition of SBE-β-CD creates a hydrophobic cavity that encapsulates the drug, preventing self-association[4],[5].

Step 1: Primary Solvation (Breaking Lattice Energy)

  • Weigh exactly 2.5 mg of Methoxyphenamine hydrochloride.

  • Add 100 μL of pure, anhydrous DMSO.

  • Vortex vigorously for 60 seconds until a completely clear solution is achieved. (Mechanistic Note: DMSO acts as a powerful hydrogen-bond acceptor, rapidly solvating the protonated amine without introducing competing counter-ions).

Step 2: Vehicle Preparation (Steric Shielding)

  • In a separate sterile tube, prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in standard physiological saline (0.9% NaCl)[4].

  • Ensure the SBE-β-CD is fully dissolved (this may require gentle warming to 37°C and sonication).

Step 3: Controlled Phase Integration

  • Slowly add 900 μL of the 20% SBE-β-CD/Saline vehicle to the 100 μL DMSO stock dropwise (approx. 1 drop per 2 seconds) while continuously vortexing at medium speed. (Mechanistic Note: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities to encapsulate the Methoxyphenamine molecules before they can self-associate).

Step 4: Self-Validation (Turbidity Assay)

  • Transfer 100 μL of the final formulation to a clear 96-well microplate.

  • Measure the optical density at 600 nm (OD600) using a microplate reader against a blank of the vehicle.

  • Validation Metric: An OD600 reading of < 0.05 confirms the absence of sub-visible colloidal aggregates. If OD600 > 0.05, microscopic precipitation has occurred; discard the solution and repeat Step 3, ensuring a slower dropwise integration rate.

References

  • Source: nih.
  • Source: fishersci.
  • Title: Compound: METHOXYPHENAMINE (CHEMBL2010507)
  • Title: Methoxyphenamine hydrochloride (NSC-65644)
  • Source: researchgate.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of l-Methoxyphenamine and p-Methoxymethamphetamine (PMMA)

A Technical Guide for Researchers and Drug Development Professionals Introduction In the landscape of psychoactive compounds and therapeutic agents, structural isomers can exhibit vastly different pharmacological and tox...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of psychoactive compounds and therapeutic agents, structural isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of two such isomers: l-Methoxyphenamine and para-methoxymethamphetamine (PMMA). l-Methoxyphenamine, a sympathomimetic amine, has been utilized clinically as a bronchodilator, acting primarily as a β-adrenergic receptor agonist.[1][2] In stark contrast, PMMA is a designer drug of the amphetamine class, notorious for its significant toxicity and association with numerous fatalities, often when sold as "ecstasy."[3][4] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical, pharmacological, and metabolic differences between these two compounds, supported by experimental data and detailed methodologies for their analysis.

Chemical and Physical Properties: A Tale of Two Isomers

The seemingly subtle difference in the position of the methoxy group on the phenyl ring of l-Methoxyphenamine (ortho position) and PMMA (para position) results in profound differences in their chemical and, consequently, biological properties.

Propertyl-Methoxyphenaminep-methoxymethamphetamine (PMMA)
IUPAC Name 1-(2-methoxyphenyl)-N-methylpropan-2-amine[2]1-(4-methoxyphenyl)-N-methylpropan-2-amine[3]
Synonyms 2-methoxy-N-methylamphetamine (OMMA), Orthoxine[1]4-methoxy-N-methylamphetamine (4-MMA)[3]
Molecular Formula C₁₁H₁₇NO[1]C₁₁H₁₇NO[3]
Molar Mass 179.26 g/mol [5]179.263 g·mol−1[3]

Below are the 2D chemical structures of l-Methoxyphenamine and PMMA, illustrating the positional isomerism of the methoxy group.

G Chemical Structures of l-Methoxyphenamine (left) and PMMA (right) l_methoxyphenamine l_methoxyphenamine pmma pmma G cluster_0 l-Methoxyphenamine Pathway cluster_1 PMMA Pathway l_meth l-Methoxyphenamine beta2_ar β2-Adrenergic Receptor l_meth->beta2_ar Agonist ac Adenylate Cyclase beta2_ar->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates bronchodilation Bronchodilation pka->bronchodilation Leads to pmma PMMA sert Serotonin Transporter (SERT) pmma->sert Reverses maoa MAO-A pmma->maoa Inhibits serotonin_release Serotonin Release sert->serotonin_release serotonin_syndrome Serotonin Syndrome serotonin_release->serotonin_syndrome serotonin_breakdown Serotonin Breakdown maoa->serotonin_breakdown Inhibits

Primary signaling pathways of l-Methoxyphenamine and PMMA.

Comparative Pharmacological Data

The following table summarizes key in vitro pharmacological data for both compounds.

Parameterl-Methoxyphenaminep-methoxymethamphetamine (PMMA)Source(s)
Primary Target(s) β-Adrenergic ReceptorsSerotonin Transporter (SERT), MAO-A[3][6]
Binding Affinity (pKi) β1-AR: 4.45, β2-AR: 4.845-HT₁ₐ: >20,000 nM, 5-HT₂ₐ: 13,600 nM, 5-HT₂C: >13,000 nM[3][6]
Functional Potency (pEC₅₀) β1-AR: 5.06, β2-AR: 6.02(S)-PMMA EC₅₀ for 5-HT release: 41 nM[3][6]
Intrinsic Activity β1-AR: 0.81, β2-AR: 0.86 (vs. Isoprenaline)N/A (Releasing Agent)[6]
MAO-A Inhibition (IC₅₀) Not reported1,700 nM[3]

Metabolism: The Role of CYP2D6

Both l-Methoxyphenamine and PMMA are metabolized by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a crucial role. [7][8][9] For l-Methoxyphenamine , the primary metabolic pathways include O-demethylation, N-demethylation, and aromatic hydroxylation. [9][10]The metabolism to O-desmethylmethoxyphenamine (ODMP) and 5-hydroxymethoxyphenamine (5HMP) is catalyzed by CYP2D6. [11] PMMA metabolism in humans also heavily relies on CYP2D6. [7][8]The major metabolite is 4-hydroxymethamphetamine (OH-MA), with other metabolites including para-methoxyamphetamine (PMA) and 4-hydroxyamphetamine (OH-A). [7]The genetic polymorphism of CYP2D6 can significantly impact the metabolism and toxicity of PMMA. [7][8]

Toxicity Profile: A Stark Contrast

The toxicity profiles of these two isomers are dramatically different.

l-Methoxyphenamine: When used at therapeutic doses, l-Methoxyphenamine is generally well-tolerated. [12]Side effects are typically related to its sympathomimetic activity and may include increased heart rate and blood pressure. [13] PMMA: PMMA is highly toxic and has been responsible for numerous deaths worldwide. [4][7]Its toxicity is attributed to a combination of factors, including potent serotonin release, MAO-A inhibition leading to serotonin syndrome, and a delayed onset of effects which can lead to users taking additional doses, resulting in overdose. [4][14]Symptoms of PMMA toxicity include hyperthermia, cardiac arrest, convulsions, and multiple organ failure. [4]

Experimental Protocols for Comparative Analysis

To empirically assess the distinct properties of l-Methoxyphenamine and PMMA, a series of in vitro and in vivo experiments can be conducted.

In Vitro Receptor Binding Assay (Competition)

Objective: To determine and compare the binding affinities (Ki) of l-Methoxyphenamine and PMMA for a panel of relevant receptors, including adrenergic and serotonergic subtypes.

Methodology:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human receptor of interest (e.g., β1-AR, β2-AR, 5-HT₂ₐ).

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β-adrenergic receptors) and increasing concentrations of the test compound (l-Methoxyphenamine or PMMA).

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

Objective: To quantify and compare the ability of l-Methoxyphenamine and PMMA to induce the release of serotonin, norepinephrine, and dopamine from rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

  • Radiolabeled Neurotransmitter Loading: Pre-load the synaptosomes with the respective radiolabeled monoamine (e.g., [³H]-5-HT).

  • Incubation with Test Compounds: Incubate the loaded synaptosomes with various concentrations of l-Methoxyphenamine or PMMA.

  • Quantification of Release: Separate the synaptosomes from the supernatant and measure the radioactivity in the supernatant to determine the amount of released neurotransmitter.

  • Data Analysis: Calculate the EC₅₀ value for the release of each monoamine for both compounds.

In Vivo Behavioral and Thermoregulatory Studies in Rodents

Objective: To compare the effects of l-Methoxyphenamine and PMMA on locomotor activity and core body temperature in rats or mice.

Methodology:

  • Animal Acclimation: Acclimate animals to the testing environment.

  • Drug Administration: Administer various doses of l-Methoxyphenamine or PMMA (or vehicle control) via a relevant route (e.g., subcutaneous or intraperitoneal injection).

  • Locomotor Activity Monitoring: Place animals in an open-field arena and record their locomotor activity using an automated tracking system.

  • Body Temperature Measurement: Measure the core body temperature at regular intervals using a rectal probe.

  • Data Analysis: Analyze the data to determine dose-dependent effects on locomotor activity and body temperature for each compound.

The following diagram provides a conceptual workflow for the comparative analysis of l-Methoxyphenamine and PMMA.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Rodent Model) cluster_2 Analytical Chemistry receptor_binding Receptor Binding Assays (Adrenergic & Serotonergic) comparative_analysis Comparative Analysis receptor_binding->comparative_analysis monoamine_release Monoamine Release Assays (5-HT, NE, DA) monoamine_release->comparative_analysis behavioral Behavioral Studies (Locomotor Activity) behavioral->comparative_analysis thermoregulation Thermoregulation Studies (Body Temperature) thermoregulation->comparative_analysis lc_ms LC-MS/MS for Metabolite ID lc_ms->comparative_analysis gc_ms GC-MS for Quantification gc_ms->comparative_analysis l_meth l-Methoxyphenamine l_meth->receptor_binding l_meth->monoamine_release l_meth->behavioral l_meth->thermoregulation l_meth->lc_ms l_meth->gc_ms pmma PMMA pmma->receptor_binding pmma->monoamine_release pmma->behavioral pmma->thermoregulation pmma->lc_ms pmma->gc_ms

Conceptual workflow for the comparative analysis.

Analytical Methodologies for Detection and Quantification

The unambiguous identification and quantification of l-Methoxyphenamine and PMMA are crucial, especially in forensic and clinical toxicology, as well as in research settings.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the detection of both compounds in biological matrices. [15][16]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the analysis of l-Methoxyphenamine and PMMA and their metabolites in urine and plasma. [17][18]This method is particularly useful for differentiating between the two isomers. [18][19]

Conclusion

The comparative analysis of l-Methoxyphenamine and para-methoxymethamphetamine (PMMA) serves as a compelling case study in the profound impact of positional isomerism on pharmacological activity and toxicity. While l-Methoxyphenamine acts as a relatively safe and effective β-adrenergic agonist for bronchodilation, PMMA exhibits a dangerous profile as a potent serotonin-releasing agent and MAO-A inhibitor, with a high risk of fatal toxicity. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for the rational design of new therapeutic agents and for addressing the public health challenges posed by designer drugs. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued investigation and characterization of these and other structurally related compounds.

References

  • para-Methoxymethamphetamine - Wikipedia. Available from: [Link]

  • Johansen, S. S., & Bjørneboe, A. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. Drug Metabolism and Disposition, 45(12), 1276-1285. Available from: [Link]

  • Rohanová, M., & Balíková, M. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. Toxicology, 259(1-2), 69-75. Available from: [Link]

  • MDMA adulterated with PMMA. (2024). health.vic.gov.au. Available from: [Link]

  • Is toxicity of PMMA (paramethoxymethamphetamine) associated with cytochrome P450 pharmacogenetics? - ClinPGx. Available from: [Link]

  • Rohanová, M., & Balíková, M. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. ResearchGate. Available from: [Link]

  • para-Methoxymethylamphetamine (PMMA) - ECDD Repository. Available from: [Link]

  • Quantitative Determination of Poly(methyl Methacrylate) Micro/Nanoplastics by Cooling-Assisted Solid-Phase Microextraction Coupled to Gas Chromatography–Mass Spectrometry: Theoretical and Experimental Insights. (2024). Analytical Chemistry. Available from: [Link]

  • Páleníček, T., et al. (2010). Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats. Pharmacology Biochemistry and Behavior, 97(2), 268-275. Available from: [Link]

  • Analysis of Methyl Methacrylate in Plastic Products - LabRulez GCMS. Available from: [Link]

  • Steele, T. D., et al. (1992). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). Pharmacology Biochemistry and Behavior, 43(1), 129-137. Available from: [Link]

  • Thevis, M., et al. (2008). Determination of methoxyphenamine in doping control analysis. Deutsche Zeitschrift für Sportmedizin, 59(6), 145-148. Available from: [Link]

  • What is Methoxyphenamine Hydrochloride used for? (2024). Patsnap Synapse. Available from: [Link]

  • Online HPLC–NMR: An Efficient Method for the Analysis of PMMA with Respect to Tacticity. (2013). Macromolecules. Available from: [Link]

  • Identification and Quantitation of Volatile Organic Compounds in Poly(methyl methacrylate) Kitchen Utensils by Headspace Gas Chromatography/Mass Spectrometry. (2014). Journal of AOAC International, 97(5), 1464-1470. Available from: [Link]

  • Methoxyphenamine: Uses & Dosage - Singapore - MIMS. Available from: [Link]

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  • Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. ResearchGate. Available from: [Link]

  • Methoxyphenamine | C11H17NO | CID 4117 - PubChem. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for l-Methoxyphenamine Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The data from these studies are pivotal in making critical decisions regarding the safety and efficacy of a drug candidate.[1][2] This guide provides an in-depth, experience-driven walkthrough of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of l-Methoxyphenamine, a β-adrenergic receptor agonist used as a bronchodilator.[3]

This document is not a rigid template but a dynamic guide designed to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will delve into the core validation parameters as stipulated by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and compare the performance of LC-MS/MS with alternative analytical techniques.[4][5]

The Critical Role of Method Validation in Bioanalysis

Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use.[5] Failure to properly validate a method can lead to inaccurate data, compromising the integrity of a study and potentially leading to costly delays in drug development.[6] LC-MS/MS has become the gold standard for small molecule bioanalysis due to its high selectivity, sensitivity, and specificity.[7]

l-Methoxyphenamine: An Overview

l-Methoxyphenamine is a sympathomimetic amine that acts as a bronchodilator.[3][8] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is crucial for optimizing its therapeutic use. The primary metabolic pathways for l-Methoxyphenamine include O-demethylation, aromatic ring hydroxylation, and N-demethylation.[9][10] An effective analytical method must be able to accurately quantify the parent drug in the presence of its metabolites and other endogenous components in biological fluids.

A Representative LC-MS/MS Method Validation for l-Methoxyphenamine

The following sections detail the validation of a hypothetical, yet representative, LC-MS/MS method for the quantification of l-Methoxyphenamine in human plasma. This serves as a practical guide to the validation process.

Experimental Workflow

The overall workflow for the validation of the LC-MS/MS method is depicted below. This systematic process ensures that all critical parameters are thoroughly evaluated.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_1 Instrument Optimization MD_2 Sample Preparation MD_1->MD_2 MD_3 Chromatography MD_2->MD_3 MV_1 Selectivity & Specificity MD_3->MV_1 MV_2 Linearity & Range MV_1->MV_2 MV_3 Accuracy & Precision MV_2->MV_3 MV_4 Recovery MV_3->MV_4 MV_5 Matrix Effect MV_4->MV_5 MV_6 Stability MV_5->MV_6 SA_1 Routine Analysis MV_6->SA_1 SA_2 Incurred Sample Reanalysis SA_1->SA_2

Caption: A typical workflow for LC-MS/MS method development, validation, and sample analysis.

Key Validation Parameters

The validation process is a series of experiments designed to assess the performance of the analytical method.[7] Here, we will explore the core validation parameters.

1. Selectivity and Specificity

  • Why it's important: Specificity ensures that the signal measured is from the analyte of interest and not from any other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs.[7]

  • Experimental Protocol:

    • Analyze at least six different blank plasma samples from individual donors.

    • Spike one of the blank samples with l-Methoxyphenamine at the Lower Limit of Quantification (LLOQ) and an internal standard (IS).

    • Compare the chromatograms of the blank samples with the spiked sample.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of l-Methoxyphenamine and the IS in the blank plasma samples. The interference should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

2. Linearity and Range

  • Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range.[7] This is crucial for accurate quantification across a range of expected concentrations in study samples.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of l-Methoxyphenamine. A typical range might be 0.1 ng/mL to 100 ng/mL.

    • Analyze the calibration standards in triplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. A weighting factor (e.g., 1/x² or 1/x) is often used to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Table 1: Representative Linearity Data for l-Methoxyphenamine

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL) (Mean)Accuracy (%)
0.1 (LLOQ)0.09595.0
0.20.21105.0
1.00.9898.0
5.05.1102.0
20.019.597.5
50.052.0104.0
80.078.998.6
100.0 (ULOQ)101.2101.2

3. Accuracy and Precision

  • Why it's important: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[7][11][12] These parameters ensure the reliability of the data.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

    • Analyze five replicates of each QC level in at least three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ).

    • The precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).

Table 2: Representative Intra- and Inter-Day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ0.1105.28.5103.811.2
Low0.398.76.299.57.8
Mid15.0101.54.1100.95.5
High75.097.83.598.24.3

4. Recovery

  • Why it's important: Recovery assesses the efficiency of the sample extraction process.[7] Consistent and reproducible recovery is essential for accurate quantification.

  • Experimental Protocol:

    • Prepare two sets of samples at three QC levels (low, mid, high).

    • Set 1: Spike l-Methoxyphenamine into blank plasma before extraction.

    • Set 2: Spike l-Methoxyphenamine into the extracted blank plasma after extraction.

    • Calculate recovery by comparing the peak areas of Set 1 to Set 2.

  • Acceptance Criteria: While there is no strict acceptance criterion for recovery percentage, it should be consistent and reproducible across the concentration range.

5. Matrix Effect

  • Why it's important: The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting endogenous components from the biological matrix.[13][14][15][16] It is a critical parameter to evaluate as it can significantly impact the accuracy and precision of the method.[6]

  • Experimental Protocol:

    • Extract blank plasma from at least six different sources.

    • Spike the post-extracted blank plasma with l-Methoxyphenamine at low and high concentrations.

    • Compare the peak areas of these samples to those of neat solutions of the analyte at the same concentrations.

    • The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix.

  • Acceptance Criteria: The CV of the internal standard-normalized matrix factor should be ≤15%.

Matrix Effect Evaluation cluster_A Set A: Analyte in Solvent cluster_B Set B: Analyte in Post-Extracted Blank Matrix cluster_C Calculation A Peak Area A C Matrix Factor = B / A A->C B Peak Area B B->C

Caption: A simplified diagram illustrating the calculation of the matrix factor.

6. Stability

  • Why it's important: Stability experiments are conducted to ensure that the concentration of l-Methoxyphenamine does not change during sample collection, handling, storage, and analysis.[17][18][19]

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time and then analyze.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Post-Preparative (Autosampler) Stability: Analyze processed samples that have been stored in the autosampler for a specified duration.

    • Whole Blood Stability: Assess the stability of the analyte in whole blood to ensure no degradation occurs before centrifugation to obtain plasma.[20][21]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[17]

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for bioanalysis, other techniques can be used for the quantification of l-Methoxyphenamine or structurally similar compounds like phenylephrine.

Table 3: Comparison of Analytical Methods

FeatureLC-MS/MSHPLC-UVUV-Vis Spectrophotometry
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)Low (prone to interference from compounds with similar absorbance spectra)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)Low (µg/mL to mg/mL)[22]
Throughput HighModerateLow
Sample Preparation Often requires protein precipitation or solid-phase extractionSimilar to LC-MS/MSMay require extensive cleanup to remove interferences
Cost High (instrumentation and maintenance)ModerateLow
Regulatory Acceptance Gold standard for regulated bioanalysis[5]Accepted, but may not be suitable for low concentration analytesGenerally not suitable for bioanalysis in complex matrices due to lack of selectivity

For instance, several UV-spectrophotometric and HPLC methods have been developed for the quantification of phenylephrine, a compound structurally related to l-Methoxyphenamine.[22][23][24][25] While these methods can be suitable for quality control of pharmaceutical formulations, they often lack the sensitivity and selectivity required for pharmacokinetic studies in biological matrices where analyte concentrations are typically very low.

Conclusion: The Unparalleled Advantage of LC-MS/MS

The validation of a bioanalytical method is a rigorous process that underpins the reliability of critical data in drug development. As demonstrated through the representative validation of an LC-MS/MS method for l-Methoxyphenamine, this technique offers unparalleled selectivity, sensitivity, and accuracy. While alternative methods like HPLC-UV have their applications, they generally cannot match the performance of LC-MS/MS for the demanding requirements of bioanalysis in complex biological matrices. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory authorities, researchers can ensure that their analytical data is robust, reproducible, and fit for purpose, ultimately contributing to the development of safe and effective medicines.

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Future Science. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • gmp-compliance.org. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • National Institutes of Health. (n.d.). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Taylor & Francis Online. (2025, June 19). Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • PubMed. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • MIMS Hong Kong. (n.d.). Methoxyphenamine: Uses & Dosage. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • University of Tartu. (n.d.). 4. Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?[Link]

  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • TIJER.org. (2023, April). A Review On Development And Validation Of Phenylephrine Hcl By Various Analytical Method. [Link]

  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Wikipedia. (n.d.). Methoxyphenamine. [Link]

  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • IIETA. (2024, February 2). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). New approach for determination of Phenylephrine HCl in Pure and Pharmaceutical Formulation using a various Microextraction Methods. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResearchGate. (n.d.). The Quantitative Detection of Phenylephrine in Pharmaceutical Preparations and Spiked Human Urine by Voltammetry. [Link]

  • Google Patents. (n.d.). CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry)
  • Semantic Scholar. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography−Mass Spectrometry System for Determining Small-Molecule Drugs and. [Link]

  • ScienceDirect. (2017, November 11). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. [Link]

  • ResearchGate. (n.d.). (PDF) Urinary profiles of methoxyphenamine and its metabolite after inhalation of methoxyphenamine smoke in humans: aiming to distinguish between active and passive exposure. [Link]

  • PubMed. (1983, April). Identification of new secondary metabolites of methoxyphenamine in man. [Link]

  • MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • Ijisrt.Com. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • PubMed. (2015). Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. [Link]

  • Academia.edu. (n.d.). Quantification of Drugs in Biological Matrices by Mass Spectrometry and Their Applications to Pharmacokinetic Studies. [Link]

  • LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

Sources

Validation

Comparative Bronchodilator Efficacy: l-Methoxyphenamine vs. Selective β-Agonists

Executive Summary The pharmacological management of bronchospastic disorders relies heavily on β-adrenergic receptor agonists. While highly selective β2-agonists like salbutamol and formoterol dominate modern clinical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological management of bronchospastic disorders relies heavily on β-adrenergic receptor agonists. While highly selective β2-agonists like salbutamol and formoterol dominate modern clinical protocols, mixed-acting sympathomimetic amines such as l-Methoxyphenamine offer a distinct polypharmacological profile. This guide provides an in-depth mechanistic and experimental comparison between l-Methoxyphenamine and standard β-agonists, equipping drug development professionals with actionable data for respiratory pharmacology research.

Mechanistic Divergence: Mixed-Action vs. High Selectivity

The fundamental difference between l-Methoxyphenamine and modern alternatives lies in their receptor interaction paradigms.

Selective β2-Agonists (e.g., Salbutamol, Formoterol): Molecules like salbutamol are engineered for high structural affinity and selectivity to the β2-adrenergic receptor[1]. Upon binding, they activate the Gs-protein coupled receptor cascade, upregulating adenylyl cyclase to produce cyclic AMP (cAMP). This activates Protein Kinase A (PKA), leading to the sequestration of intracellular calcium and subsequent relaxation of bronchial smooth muscle.

l-Methoxyphenamine: l-Methoxyphenamine operates as a mixed-acting sympathomimetic amine. It exhibits preferential direct agonism at β2-adrenergic receptors to induce bronchodilation[2]. However, its core mechanism is augmented by its ability to stimulate the endogenous release of norepinephrine from sympathetic nerve terminals[3]. This indirect action activates both α- and β-adrenergic receptors. The concurrent α-adrenergic activation induces localized vasoconstriction in the respiratory mucosa, functioning as an effective decongestant—a dual-action profile absent in highly selective β2-agonists[3]. Furthermore, methoxyphenamine compound formulations have demonstrated unique anti-inflammatory properties in chronic obstructive pulmonary disease (COPD) models, significantly downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[4].

Signaling MPA l-Methoxyphenamine B2AR β2-Adrenergic Receptor MPA->B2AR Direct Agonism NE Norepinephrine Release MPA->NE Indirect Action SAL Salbutamol / Formoterol SAL->B2AR Highly Selective Agonism cAMP Adenylyl Cyclase -> cAMP -> PKA B2AR->cAMP Gs Protein Coupling NE->B2AR Activation A1AR α-Adrenergic Receptor NE->A1AR Activation Vaso Vasoconstriction (Decongestion) A1AR->Vaso Gq Protein Coupling Broncho Bronchial Smooth Muscle Relaxation (Bronchodilation) cAMP->Broncho Kinase Activation

Signaling pathways of l-Methoxyphenamine vs. selective β2-agonists in airway smooth muscle.

Quantitative Pharmacological Comparison

To objectively evaluate these compounds, we must compare their pharmacokinetic and pharmacodynamic parameters. The table below summarizes the core differences based on established pharmacological profiles.

CompoundReceptor SelectivityPrimary Mechanism of ActionOnset of ActionDuration of ActionAnti-inflammatory Potential
l-Methoxyphenamine Mixed (β2 preference + α)Direct β2 agonism + Indirect NE release15–30 minutes4–6 hoursYes (Reduces TNF-α, IL-6)
Salbutamol (Albuterol) Highly Selective β2Direct β2 agonism< 5 minutes4–6 hoursNo
Formoterol Highly Selective β2Direct β2 agonism (Lipophilic)< 5 minutes~12 hoursNo

Experimental Methodology: In Vivo Bronchodilator Efficacy Assay

To validate the comparative efficacy of these bronchodilators, researchers employ whole-body plethysmography in preclinical models (e.g., guinea pigs or rats). The following self-validating protocol ensures high-fidelity data acquisition by eliminating systemic artifacts and confirming receptor-specific causality.

Step-by-Step Protocol

Step 1: Animal Acclimatization and Baseline Recording

  • Action: Place the subject in a dual-chamber plethysmograph and record baseline respiratory parameters for 15 minutes.

  • Causality: Establishing a stable baseline of airway resistance (Raw) is critical to normalize inter-subject physiological variability before inducing bronchospasm.

Step 2: Administration of Bronchodilator

  • Action: Administer the test compound (l-Methoxyphenamine), positive control (Salbutamol), or vehicle via aerosolization or oral gavage.

  • Causality: Utilizing a vehicle control establishes the baseline noise of the administration method, while the positive control (Salbutamol) validates the sensitivity of the assay to known β2-agonists[1].

Step 3: Bronchoconstrictor Challenge

  • Action: Expose the subject to a nebulized bronchoconstrictor, such as histamine or methacholine, at a predetermined EC80 concentration.

  • Causality: Histamine directly stimulates H1 receptors on airway smooth muscle, creating a reproducible, dose-dependent bronchoconstriction that mimics an acute asthmatic attack. This provides the necessary tension against which the relaxant effect of the β-agonists can be quantified.

Step 4: Real-time Plethysmography Measurement

  • Action: Continuously monitor airway resistance (Raw) and dynamic compliance (Cdyn) for 60 minutes post-challenge.

  • Causality: These parameters provide a direct, quantifiable mechanical readout of airway caliber, ensuring the data reflects true physiological bronchodilation rather than compensatory hyperventilation.

Step 5: Dose-Response Analysis

  • Action: Calculate the Area Under the Curve (AUC) for the recovery phase and plot dose-response curves.

  • Causality: Comparing multiple dose cohorts against the controls creates a self-validating system, confirming that the observed relaxation is pharmacologically specific, dose-dependent, and receptor-mediated.

Workflow Acclim 1. Animal Acclimatization & Baseline Plethysmography Admin 2. Compound Administration (MPA vs. Salbutamol vs. Vehicle) Acclim->Admin Challenge 3. Bronchoconstrictor Challenge (Histamine Aerosol) Admin->Challenge Measure 4. Real-time Measurement (Raw & Cdyn) Challenge->Measure Analyze 5. AUC & Dose-Response Data Acquisition Measure->Analyze

In vivo experimental workflow for evaluating bronchodilator efficacy via plethysmography.

Conclusion

While highly selective β2-agonists like salbutamol provide rapid and potent bronchodilation, l-Methoxyphenamine offers a unique therapeutic alternative through its mixed-acting sympathomimetic profile. By driving both direct β2-mediated airway relaxation and indirect α-mediated mucosal decongestion, it addresses multiple pathophysiological vectors of respiratory distress. Furthermore, its demonstrated anti-inflammatory properties in preclinical COPD models highlight its potential utility in complex respiratory syndromes where bronchospasm is coupled with severe airway inflammation.

References

  • What is the mechanism of Methoxyphenamine Hydrochloride? - Patsnap Synapse.
  • Summary of Product Characteristics (Casacol) - Health Products Regulatory Authority (HPRA).
  • Anti-inflammatory effect of methoxyphenamine compound in rat model of chronic obstructive pulmonary disease - AME Groups.
  • British Thoracic Society (BTS) treatment steps for all asthma patients - ResearchGate.

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Comparative

A Comparative Guide to the In Vitro Potency of L-Methoxamine Isomers and Phenylephrine as Alpha-1 Adrenergic Agonists

This guide provides an in-depth comparison of the in vitro potency of phenylephrine and the stereoisomers of l-methoxamine, both of which are agonists for the alpha-1 (α1) adrenergic receptor. Designed for researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the in vitro potency of phenylephrine and the stereoisomers of l-methoxamine, both of which are agonists for the alpha-1 (α1) adrenergic receptor. Designed for researchers and drug development professionals, this document synthesizes experimental data with foundational pharmacological principles to offer a clear perspective on the structure-activity relationships that govern the efficacy of these compounds. We will explore the underlying signaling pathways, detail the methodologies for potency determination, and present a critical analysis of comparative data.

Mechanistic Framework: The α1-Adrenergic Receptor Signaling Cascade

Phenylephrine and methoxamine exert their effects by activating α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] Understanding this signaling pathway is fundamental to interpreting in vitro potency data. The α1-adrenergic receptor is primarily coupled to the Gq alpha subunit (Gαq).[3]

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[3][4] PLC then hydrolyzes a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4] DAG, along with this elevated intracellular Ca2+, activates protein kinase C (PKC).[6] The surge in intracellular calcium is a direct and measurable consequence of receptor activation, making it an excellent endpoint for in vitro functional assays.[7][8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A1AR α1-Adrenergic Receptor Gq Gq Protein (α, β, γ subunits) A1AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Agonist Agonist (e.g., Phenylephrine) Agonist->A1AR Binds Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Ca_Response Phosphorylates Targets ER Ca2+ Store ER->Ca_Response Ca2+ Release IP3R->ER Opens Channel

Caption: The Gq-coupled signaling pathway of the α1-adrenergic receptor.

Methodologies for In Vitro Potency Assessment

To objectively compare the potency of l-methoxamine isomers and phenylephrine, two primary types of in vitro assays are indispensable: radioligand binding assays to measure affinity and functional assays to measure potency and efficacy.

Radioligand Binding Assays: Quantifying Receptor Affinity

Binding assays are crucial for determining the affinity (expressed as the dissociation constant, Kd) of a compound for its receptor.[9] A competition binding assay is typically employed, where the test compounds (l-methoxamine isomers, phenylephrine) compete with a radiolabeled antagonist of known high affinity for binding to the α1-adrenergic receptor. [3H]-prazosin is a commonly used radioligand for this purpose due to its high affinity and selectivity for α1-receptors.[7][10]

Causality in Experimental Design: The core principle is competitive displacement. The more potent a test compound is at binding to the receptor, the lower the concentration needed to displace the radioligand. This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. Including a non-specific binding control (a high concentration of a non-radiolabeled ligand) is critical to ensure that the measured signal is due to specific receptor binding and not just non-specific adherence to the cell membranes or filter apparatus.[11]

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissues or cells expressing α1-adrenergic receptors in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors. Resuspend the membrane pellet in a suitable binding buffer.[12]

  • Assay Setup: In a 96-well plate, add the prepared membranes to each well.

  • Addition of Compounds:

    • Total Binding: Add a fixed concentration of [3H]-prazosin.

    • Non-Specific Binding: Add [3H]-prazosin plus a high concentration of an unlabeled antagonist (e.g., phentolamine) to saturate the receptors.[11]

    • Competition: Add [3H]-prazosin plus varying concentrations of the test compounds (phenylephrine or a methoxamine isomer).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[12][13]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membranes. Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[14] Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Functional Assays: Measuring Cellular Response

Functional assays measure the biological response elicited by an agonist binding to its receptor.[2][15] For α1-adrenergic receptors, a calcium flux assay is a direct and highly relevant measure of receptor activation.[15][16] This assay uses fluorescent dyes (e.g., Fluo-4 AM) that exhibit an increase in fluorescence intensity upon binding to free Ca2+, allowing for real-time measurement of the intracellular calcium concentration changes following agonist stimulation.[16]

Causality in Experimental Design: The magnitude of the fluorescence increase is proportional to the degree of receptor activation and subsequent Ca2+ release. By testing a range of agonist concentrations, a dose-response curve can be generated. The EC50 (half-maximal effective concentration) is derived from this curve and represents the concentration of the agonist that produces 50% of the maximal response. The EC50 value is the standard measure of an agonist's potency.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Plate cells endogenously or recombinantly expressing the α1-adrenergic receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

  • Baseline Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Measure the baseline fluorescence for a short period before adding the agonist.

  • Agonist Addition: Use the plate reader's injectors to add varying concentrations of the test compounds (phenylephrine or a methoxamine isomer) to the wells.

  • Kinetic Reading: Immediately after injection, monitor the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.[16]

  • Data Analysis: For each concentration, calculate the change in fluorescence from the baseline. Plot the peak fluorescence response against the log concentration of the agonist. Fit the data with a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Tissue/Cell Culture prep Cell Lysate or Membrane Preparation start->prep dye Fluorescent Dye Loading (Functional Assay) start->dye incubate Incubate with Test Compounds (Phenylephrine, Methoxamine Isomers) &/or Radioligand prep->incubate For Binding Assay dye->incubate For Functional Assay measure Measurement incubate->measure analyze Generate Dose-Response Curve measure->analyze end Determine Potency (EC50 / Ki) analyze->end

Caption: Generalized workflow for in vitro potency and affinity determination.

Comparative Potency Analysis: Experimental Findings

A key study directly compared the in vitro functional potency of phenylephrine, racemic methoxamine (a 1:1:1:1 mixture of its four isomers), and each individual methoxamine isomer.[17][18] The experiment utilized strips of porcine internal anal sphincter, a tissue rich in α1-adrenergic receptors, and measured muscle contraction, a direct physiological outcome of α1-receptor activation. The results, summarized by the EC50 values, are presented below.

CompoundEC50 (μM)Relative Potency vs. Phenylephrine
Phenylephrine58.31.00 (Reference)
Racemic Methoxamine74.7~0.78
L-erythro-methoxamine 17.6 ~3.31
Other Methoxamine IsomersSignificantly higherSignificantly lower

Data sourced from Chetty et al., Br J Surg, 2003.[17][18]

Analysis of Results:

The experimental data clearly demonstrate a significant difference in potency among the compounds tested.

  • Phenylephrine vs. Racemic Methoxamine: Phenylephrine and the racemic mixture of methoxamine were found to be similarly potent, with no statistically significant difference in their EC50 values.[17][18]

  • The Superior Isomer: L-erythro-methoxamine: The standout finding is the markedly superior potency of the l-erythro isomer of methoxamine. With an EC50 of 17.6 μM, it was approximately four times more potent than phenylephrine and the racemic mixture.[17][18] This highlights the critical role of stereochemistry in drug-receptor interactions. The specific three-dimensional arrangement of the l-erythro isomer allows for a more optimal fit and/or a more effective conformational change in the α1-adrenergic receptor binding pocket, leading to a more potent functional response at a lower concentration.

  • Other Isomers: The other three isomers of methoxamine were found to be significantly less potent, underscoring that the biological activity resides predominantly in the l-erythro form.

Discussion and Implications for Drug Development

The superior in vitro potency of l-erythro-methoxamine over phenylephrine and its own stereoisomers carries significant implications for researchers and drug developers.

  • Principle of Stereoselectivity: This comparison is a classic example of Easson-Stedman hypothesis, which posits that the three-dimensional arrangement of functional groups is critical for effective receptor interaction. The higher potency of a single isomer demonstrates that the receptor's binding site is stereoselective.

  • Therapeutic Potential: A more potent agonist can potentially be used at lower concentrations to achieve the desired therapeutic effect.[17][18] This could lead to a reduced risk of off-target effects and systemic side effects, improving the overall safety profile of a medication. The study authors concluded that l-erythro-methoxamine is a possible treatment for fecal incontinence due to its enhanced potency in contracting the internal anal sphincter.[17]

  • Rationale for Racemic vs. Single-Isomer Drugs: This data provides a strong rationale for the development of single-isomer (enantiopure) drugs. While racemic mixtures can be effective, the presence of less active or inactive isomers (isomeric ballast) can contribute to the overall drug load without adding therapeutic benefit, and in some cases, may even cause unwanted side effects.

Conclusion

The in vitro comparison between l-methoxamine isomers and phenylephrine unequivocally demonstrates the stereochemical sensitivity of the α1-adrenergic receptor. While phenylephrine and racemic methoxamine exhibit similar potencies, the l-erythro-methoxamine isomer is substantially more potent—by a factor of approximately four. This finding, established through robust functional assays measuring a direct physiological response, underscores the fundamental pharmacological principle that a molecule's specific three-dimensional structure dictates its biological activity. For drug development professionals, this case serves as a compelling reminder of the value in investigating individual stereoisomers to identify more potent, selective, and potentially safer therapeutic agents.

References

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  • Chetty, D., et al. (2003). L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincterin vitro. ResearchGate. [Link]

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Validation

Reproducibility of results in l-Methoxyphenamine analytical methods

A Comparative Guide to the Reproducibility of l-Methoxyphenamine Analytical Methods l-Methoxyphenamine (o-methoxy-N,α-dimethylphenethylamine) is a β-sympathomimetic bronchodilator historically utilized for asthma managem...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reproducibility of l-Methoxyphenamine Analytical Methods

l-Methoxyphenamine (o-methoxy-N,α-dimethylphenethylamine) is a β-sympathomimetic bronchodilator historically utilized for asthma management and currently monitored as a related stimulant in sports doping control[1]. Because it is often co-formulated with strong bases (e.g., aminophylline, noscapine) in pharmaceutical preparations and subjected to complex biological matrix interference in pharmacokinetic or anti-doping assays, achieving high analytical reproducibility is a significant challenge[1][2].

As an application scientist, selecting the correct analytical modality requires moving beyond standard operating procedures to understand the physicochemical causality governing the analyte's behavior. This guide objectively compares the performance, reproducibility, and mechanistic rationale of three primary analytical workflows for l-methoxyphenamine: LC-MS/MS, HPLC-UV, and GC-MS.

Mechanistic Overview of Analytical Modalities

The reproducibility of an analytical method is inherently tied to how well it mitigates matrix effects, controls ionization efficiency, and prevents secondary column interactions.

A. LC-MS/MS: The Standard for Doping Control and Trace Analysis

For biological matrices (urine/plasma), LC-MS/MS provides unparalleled specificity. However, standard Electrospray Ionization (ESI) is notoriously susceptible to ion suppression from endogenous urinary salts. To ensure reproducibility, validated doping control methods utilize Atmospheric Pressure Chemical Ionization (APCI) [1]. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase ion evaporation, making it significantly more robust against matrix effects.

Chromatographically, l-methoxyphenamine is an aromatic amine. While standard C18 columns can be used, utilizing a phenyl-hexyl phase (e.g., Gemini C6-phenyl) introduces π−π interactions[1]. This orthogonal retention mechanism improves peak shape and retention time reproducibility compared to purely hydrophobic C18 interactions, yielding an impressive limit of detection (LOD) of 0.7 ng/mL and an intraday precision of 2.5–5.8%[1].

B. HPLC-UV: High-Throughput Robustness for Pharmaceutical QC

In pharmaceutical quality control, l-methoxyphenamine is often quantified alongside other active ingredients in compound capsules[2]. The primary threat to reproducibility here is peak tailing. Methoxyphenamine is a strong base that interacts with unendcapped residual silanols on silica-based stationary phases.

To counteract this, robust HPLC-UV methods employ an aqueous-organic mobile phase containing diethylamine (e.g., dichloromethane-methanol-0.25% diethylamine)[2]. Diethylamine acts as a competitive silanol-masking agent. By saturating the acidic silanol sites on the C18 column, it prevents the analyte from undergoing secondary cation-exchange interactions. This mechanistic adjustment results in highly symmetrical peaks and exceptional intra- and inter-day relative standard deviations (RSDs) of 0.4–0.6%[2].

C. GC-MS: High-Resolution Metabolite Profiling

For pharmacokinetic studies requiring the simultaneous quantification of l-methoxyphenamine and its N-desmethyl, O-desmethyl, and 5-hydroxy metabolites, GC-MS is highly effective[3]. Because these metabolites contain polar hydroxyl and amine groups, direct GC injection leads to thermal degradation and poor reproducibility.

The causal solution is aqueous derivatization with pentafluorobenzoyl chloride [3]. This reagent replaces active hydrogens with bulky, fluorinated groups, drastically increasing volatility and thermal stability. Furthermore, the highly electronegative fluorine atoms allow for the use of Electron-Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) MS, pushing sensitivity into the low picogram range[3].

G Start Sample Matrix: l-Methoxyphenamine Urine Biological Matrix (Urine/Plasma) Start->Urine Pharma Pharmaceutical Formulation Start->Pharma LCMS LC-MS/MS (APCI) High Sensitivity Urine->LCMS Doping Control GCMS GC-MS (Derivatized) Metabolite Profiling Urine->GCMS Metabolism HPLC HPLC-UV Isocratic Elution Pharma->HPLC QA/QC

Caption: Decision matrix for l-Methoxyphenamine analytical workflows based on sample matrix.

Quantitative Performance Comparison

The following table synthesizes the validated performance metrics of the three primary methodologies to aid in platform selection[1][2][3].

Analytical ParameterLC-MS/MS (APCI)HPLC-UV (Isocratic)GC-ECD/MS (Derivatized)
Primary Application Anti-Doping / ToxicologyPharmaceutical QA/QCPharmacokinetics
Sample Matrix UrineCompound CapsulesPlasma
Sample Prep Effort Low (Dilute & Shoot)Medium (Extraction/Filtration)High (Precipitation & Derivatization)
Limit of Detection (LOD) 0.7 ng/mL62.5 µg/mL (Working Range)~1.6 - 3.1 ng/mL
Reproducibility (RSD) 2.5% – 5.8% (Intraday)0.4% – 0.6% (Intraday)< 5.0% (Intraday)
Run Time ~7 minutes< 6 minutes~15 - 20 minutes
Key Mechanistic Driver π−π column interactionsSilanol masking via DiethylamineFluorinated volatility enhancement

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Built-in system suitability criteria ensure that any deviation in reproducibility is caught before data acquisition is completed.

Protocol A: LC-MS/MS Quantification in Urine (Doping Control)

Adapted from validated WADA screening standards[1].

1. Sample Preparation:

  • Transfer 1.0 mL of native urine into a microcentrifuge tube.

  • Spike with 5 µg/mL of isotopic internal standard ( 2H3​ -ephedrine).

  • Centrifuge at 10,000 x g for 5 minutes to pellet cellular debris. Transfer the supernatant to an autosampler vial.

  • Self-Validation Check: Monitor the absolute peak area of the 2H3​ -ephedrine across all batch injections. A variance of >15% indicates severe matrix effects or autosampler inconsistency, invalidating the run.

2. Chromatographic Separation:

  • Column: Phenomenex Gemini C6-phenyl (4.6 x 150 mm, 3 µm)[1].

  • Mobile Phase: Isocratic mixture of 90% Eluent A (5 mM ammonium acetate + 0.1% acetic acid) and 10% Eluent B (Acetonitrile)[1].

  • Flow Rate: 800 µL/min with a post-column split of 1:5 before entering the mass spectrometer[1].

3. Mass Spectrometry (APCI):

  • Ion Source: Positive mode at 400°C[1].

  • Collision Gas: Nitrogen at 4×10−3 Pa[1].

  • MRM Transitions: Monitor the precursor-to-product ion transitions for methoxyphenamine at m/z 149 121, 93, and 91[1].

Workflow Prep Urine Sample + Internal Standard Chrom Gemini C6-Phenyl Isocratic Elution Prep->Chrom Ion APCI Source Positive Mode Chrom->Ion Detect MRM Detection m/z 149, 121, 93 Ion->Detect

Caption: Step-by-step LC-MS/MS workflow for l-Methoxyphenamine quantification in urine.

Protocol B: HPLC-UV Determination in Compound Dosage Forms

Optimized for resolving multiple basic APIs simultaneously[2].

1. Sample Extraction:

  • Empty the contents of 20 capsules and weigh to determine the average fill weight.

  • Transfer an accurately weighed portion (equivalent to one capsule) into a 100 mL volumetric flask.

  • Add 50 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the API from the excipient matrix, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter[2].

  • Self-Validation Check: Perform a matrix spike recovery on a placebo excipient blend. Recovery must fall between 98.0% and 102.0% to confirm no API is lost to excipient binding.

2. Chromatographic Separation:

  • Column: Ultrasphere C18 (or equivalent fully endcapped C18).

  • Mobile Phase: Dichloromethane : Methanol : 0.25% (v/v) aqueous diethylamine (20:60:20, v/v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ) for the methoxyphenamine peak. If Tf​>1.5 , the diethylamine concentration is insufficient to mask active silanols, and the mobile phase must be remade.

3. Detection:

  • Wavelength: UV detection at 264 nm[2].

  • System Suitability: Ensure baseline separation (Resolution > 2.0) between methoxyphenamine and co-formulated APIs (e.g., aminophylline, noscapine) within the 6-minute run time[2].

References

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (2009). Determination of methoxyphenamine in doping control analysis: LC-MS/MS analysis. Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln. Available at: [Link]

  • Chen, Y., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. PubMed (NIH). Available at: [Link]

  • Moodie, I. M., et al. (1984). Gas chromatographic quantitation of methoxyphenamine and three of its metabolites in plasma. PubMed (NIH). Available at: [Link]

Sources

Comparative

Evaluating the Specificity of Analytical Methods for l-Methoxyphenamine: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Grounding l-Methoxyphenamine ((1R)-1-(2-methoxyphenyl)-2-(methylamino)propane) is a chiral sympathomimetic amine historically utilized as a bronchodilator and currently monitored in sports...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

l-Methoxyphenamine ((1R)-1-(2-methoxyphenyl)-2-(methylamino)propane) is a chiral sympathomimetic amine historically utilized as a bronchodilator and currently monitored in sports doping control and forensic toxicology[1][2]. The analytical quantification of l-methoxyphenamine presents a dual challenge in specificity:

  • Isobaric Interference: Methoxyphenamine shares an identical nominal mass ( m/z 180 for [M+H]+ ) and highly similar fragmentation pathways with structural analogs like the designer drug p-methoxymethamphetamine (PMMA) and methamphetamine[1][3].

  • Stereochemical Resolution: The pharmacological and toxicological profiles of chiral drugs are enantiomer-specific. Differentiating the active l-enantiomer from the d-enantiomer requires specialized chiral recognition mechanisms, as both exhibit identical physicochemical properties in an achiral environment[4][5].

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS), and Chiral HPLC methodologies, providing field-proven protocols to ensure absolute analytical specificity.

Analytical Modalities: A Comparative Evaluation

To establish a robust analytical framework, scientists must select the modality that aligns with their primary specificity goal—whether differentiating structural isomers or resolving enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-MS has been the gold standard for broad-spectrum screening. However, to achieve chiral specificity for l-methoxyphenamine, the analyte must undergo pre-column derivatization using a homochiral reagent (e.g., N-heptafluorobutyryl-L-prolyl chloride) to form transient diastereomers[4].

  • Drawback: Derivatization is time-consuming, prone to incomplete reactions, and introduces variability, making it less ideal for high-throughput quantification.

Reversed-Phase LC-MS/MS (Achiral Isobaric Specificity)

For high-throughput environments (e.g., doping control), direct urine injection coupled with RP-LC-MS/MS is preferred. Standard C18 columns often fail to resolve methoxyphenamine from PMMA. However, utilizing a C6-Phenyl stationary phase introduces π−π stacking interactions. The ortho-methoxy group of methoxyphenamine creates a distinct steric and electronic profile compared to the para-methoxy group of PMMA, allowing for baseline chromatographic resolution prior to mass analysis[1][6].

Chiral HPLC-MS/MS (Direct Enantiomeric Specificity)

To directly quantify l-methoxyphenamine without derivatization, Chiral Stationary Phases (CSPs) are required. Columns utilizing Crown Ethers or macrocyclic glycopeptides form transient diastereomeric complexes with the enantiomers via hydrogen bonding, dipole-dipole interactions, and steric inclusion[5][7]. This provides absolute chiral specificity but often requires longer run times and carefully buffered mobile phases to maintain the chiral selector's conformation.

G Start Biological Sample (Urine/Plasma) Prep Sample Preparation (Direct Injection or SPE) Start->Prep Decision Primary Analytical Specificity Goal? Prep->Decision Isobaric Isobaric/Structural Separation Decision->Isobaric Analog Differentiation Chiral Enantiomeric Resolution Decision->Chiral Stereoisomer Differentiation LCMS RP-LC-MS/MS (C6-Phenyl) Separates Methoxyphenamine from PMMA Isobaric->LCMS ChiralLC Chiral HPLC-MS/MS Separates d- and l- Methoxyphenamine Chiral->ChiralLC

Fig 1. Decision tree for selecting analytical workflows based on specificity requirements.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary methodologies based on validated empirical data[1][4][5][6].

Analytical MethodTarget SpecificityStationary Phase / ColumnLODRun TimeKey Advantage
GC-MS (Derivatized) Chiral (d/l resolution)Fused-silica capillary (Achiral)~50 ng/mL>20 minHistorical standard; robust library matching[4].
RP-LC-MS/MS Isobaric (vs. PMMA)C6-Phenyl (3 µm, 4.6 x 150 mm)0.7 ng/mL7.0 minUltra-high sensitivity; direct urine injection[1][6].
Chiral LC-MS/MS Chiral (d/l resolution)Crown Ether / Macrocyclic CSP<5.0 ng/mL~15 minDirect enantiomeric separation; no derivatization[5][7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, a protocol must be self-validating. The following methodologies incorporate internal causality checks to guarantee that the specificity achieved is real and not an artifact of matrix suppression or co-elution.

Protocol 1: Isobaric Separation via RP-LC-MS/MS (High-Throughput)

Objective: Baseline separation of methoxyphenamine from PMMA and methamphetamine in biological matrices[1][6].

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 µL of native urine with 10 µL of internal standard ( 2H3​ -ephedrine at 5 µg/mL). Causality: Direct injection minimizes analyte loss, while the deuterated internal standard corrects for matrix-induced ion suppression in the ESI source[6].

  • Chromatographic Separation:

    • Column: Phenomenex Gemini C6-Phenyl (4.6 x 150 mm, 3 µm).

    • Mobile Phase: Isocratic elution at 90% Mobile Phase A (5 mM ammonium acetate + 0.1% acetic acid) and 10% Mobile Phase B (Acetonitrile) at a flow rate of 800 µL/min[6].

    • Causality: The acidic pH ensures the secondary amine of methoxyphenamine remains protonated for optimal ESI+ efficiency. The isocratic highly aqueous condition maximizes the residence time on the phenyl phase, allowing π−π interactions to differentiate the ortho (methoxyphenamine) and para (PMMA) methoxy positional isomers[1].

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the precursor [M+H]+ at m/z 180.

    • Transitions: m/z 180 149 (Quantifier), 121 (Qualifier 1), 93 (Qualifier 2)[6].

  • Self-Validating System Suitability:

    • Calculate the ion ratio of m/z 149 / 121.

    • Validation Check: If the ratio in the unknown sample deviates by >±20% from the neat reference standard, the system automatically flags the peak for co-eluting isobaric interference, preventing false positives.

Pathway Precursor l-Methoxyphenamine [M+H]+ m/z 180 Frag149 Product Ion m/z 149 (Loss of CH3NH2) Precursor->Frag149 Primary Quantifier Frag121 Product Ion m/z 121 (Ring Cleavage) Precursor->Frag121 Qualifier 1 Frag91 Product Ion m/z 91 (Tropylium Ion) Precursor->Frag91 Qualifier 2

Fig 2. ESI-MS/MS fragmentation pathway of l-methoxyphenamine for MRM transition selection.

Protocol 2: Direct Enantiomeric Resolution via Chiral HPLC-MS/MS

Objective: Absolute quantification of l-methoxyphenamine exclusive of its d-enantiomer[5][7].

Step-by-Step Methodology:

  • Sample Preparation (SPE): Load plasma/urine onto a mixed-mode cation exchange (MCX) Solid Phase Extraction cartridge. Wash with 2% formic acid, elute with 5% ammonium hydroxide in methanol, and evaporate to dryness. Reconstitute in the mobile phase. Causality: Removing phospholipids and endogenous salts is critical, as they can disrupt the delicate hydrogen-bonding network required for chiral recognition on the CSP[7].

  • Chromatographic Separation:

    • Column: Crown Ether CSP (e.g., (+)-(18-crown-6)-tetracarboxylic acid) or a macrocyclic antibiotic column.

    • Mobile Phase: Methanol/Water (80:20 v/v) containing 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Causality: The protonated primary/secondary amine of the analyte enters the cavity of the crown ether. The chiral barrier of the CSP interacts differently with the spatial arrangement of the d- and l-enantiomers, resulting in distinct retention times[5].

  • Self-Validating System Suitability:

    • Calculate the Chiral Resolution Factor ( Rs​ ).

    • Validation Check: The system is only deemed suitable for quantification if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , column temperature must be lowered (chiral recognition is an exothermic, enthalpy-driven process; lower temperatures enhance resolution).

Conclusion

Achieving absolute specificity in the analysis of l-methoxyphenamine requires a deliberate alignment of the analytical tool with the structural challenge. For high-throughput screening against designer drugs, C6-Phenyl RP-LC-MS/MS provides the necessary π−π selectivity to eliminate isobaric interference. Conversely, for pharmacokinetic or toxicological studies where stereochemistry dictates bioactivity, Chiral HPLC-MS/MS utilizing Crown Ether or macrocyclic stationary phases remains the definitive, self-validating choice.

References

  • Roy, S. D., & Lim, H. K. (1988). Separation of optical isomers of methoxyphenamine and its metabolites as N-heptafluorobutyryl-L-prolyl derivatives by fused-silica capillary gas chromatography.
  • Sigmund, G., Thevis, M., Koch, A., Guddat, S., & Schänzer, W. (2009). Determination of methoxyphenamine in doping control analysis. Recent Advances In Doping Analysis (17).
  • Schänzer, W., et al. (2008). Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry.
  • Benchchem. A Comparative Guide to the Urinary Excretion of Methoxyphenamine and Methamphetamine.
  • MDPI. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.
  • Oxford Academic. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • ChemicalCell. (-)-Methoxyphenamine Hydrochloride CAS NO 18491-42-4.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of l-Methoxyphenamine

Welcome to a comprehensive guide on the safe and compliant disposal of l-Methoxyphenamine. As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe and compliant disposal of l-Methoxyphenamine. As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, ensuring the safety of our colleagues and the protection of our environment. This document provides a detailed, step-by-step protocol grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.

Section 1: Hazard Assessment & Chemical Profile of l-Methoxyphenamine

Before we can dispose of a chemical, we must fundamentally understand its nature and associated risks. l-Methoxyphenamine, a sympathomimetic amine of the amphetamine class, is primarily used as a bronchodilator and for research purposes.[1][2] While not acutely hazardous in the same way as highly corrosive or reactive compounds, it possesses a specific toxicological profile that dictates its handling and disposal requirements.

The primary hazard, as identified by the Globally Harmonized System (GHS), is Acute Toxicity, Oral (Category 4) , summarized by the hazard statement "H302: Harmful if swallowed".[3][4][5] This means the principal risk to personnel is through accidental ingestion. Environmental hazards are not fully characterized in available safety data sheets, with some sources indicating potential for long-term harmful effects to aquatic life.[4] Therefore, under the precautionary principle and in alignment with modern environmental stewardship, l-Methoxyphenamine must never be disposed of down the drain or in regular solid waste .[5]

PropertyDataSource(s)
Chemical Name Methoxyphenamine Hydrochloride[3][4]
CAS Number 5588-10-3[3][6]
Molecular Formula C₁₁H₁₇NO · HCl[3]
Primary Hazard GHS Acute Toxicity, Oral (Category 4)[3]
Signal Word Warning[3][4]
Hazard Pictogram GHS07 (Exclamation Mark)[3]
Hazard Statement H302: Harmful if swallowed[3][4]

Section 2: The Regulatory Framework: The "Why" Behind the Protocol

Our disposal procedures are not arbitrary; they are mandated by federal and local regulations designed to protect both individuals and ecosystems. Understanding this framework is key to building a culture of safety and compliance.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), ensure that personnel are aware of the hazards of the chemicals they handle.[7][8] This standard mandates access to Safety Data Sheets (SDS) and proper training, which are the bedrock of our disposal protocol.[9]

  • Environmental Protection Agency (EPA): The EPA regulates chemical waste disposal under the Resource Conservation and Recovery Act (RCRA).[10][11] A critical component of this is the "Management Standards for Hazardous Waste Pharmaceuticals" final rule, which explicitly prohibits the sewering (disposal down a drain) of hazardous waste pharmaceuticals .[12][13] While l-Methoxyphenamine may not be a listed RCRA hazardous waste, it is a pharmaceutical chemical that must be managed through a compliant waste stream to prevent environmental release.

Adherence to this protocol ensures compliance with these key regulations, safeguarding your institution from potential fines and, more importantly, protecting our shared environment.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step methodology for the routine disposal of l-Methoxyphenamine waste streams.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing standard laboratory PPE.

  • Rationale: This is the first line of defense. Nitrile gloves prevent dermal contact and reduce the risk of accidental ingestion via hand-to-mouth contact. Safety glasses protect against accidental splashes of solutions. A lab coat protects clothing and skin.

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step in compliant chemical waste management.

  • Protocol:

    • Designate a specific, properly labeled waste container for l-Methoxyphenamine waste.

    • NEVER mix l-Methoxyphenamine waste with any other chemical waste stream unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • If possible, use the original manufacturer's container for disposing of pure, unused product.

    • For other waste forms, use a container that is chemically compatible, in good condition, and has a secure, tight-fitting lid.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Keeping waste streams separate simplifies identification for the final disposal vendor and prevents costly and hazardous "unknown" waste scenarios.

Step 3: Managing Different Waste Forms
  • Unused/Expired Pure Chemical (Solid):

    • Procedure: Keep the chemical in its original, sealed, and labeled container. Place this container in a designated area for solid chemical waste pickup.

    • Rationale: This maintains clear identification and containment.

  • Contaminated Labware (e.g., weigh boats, pipette tips, contaminated gloves):

    • Procedure: Place all contaminated solid items into a dedicated, labeled solid waste container or a securely lined cardboard box designated for solid chemical waste.

    • Rationale: Items that have come into contact with the chemical are considered contaminated and must be disposed of as chemical waste, not regular trash.

  • Aqueous Solutions Containing l-Methoxyphenamine:

    • Procedure: Collect all solutions in a designated, labeled container for aqueous chemical waste.

    • Rationale: As per EPA regulations, pharmaceutical chemicals must not enter the sewer system.[12]

Step 4: Storage of Waste Prior to Disposal
  • Procedure: Keep all waste containers tightly sealed when not in use. Store them in a designated Satellite Accumulation Area (SAA) or your laboratory's main waste collection area, as directed by your EHS department. Ensure the storage area is away from general traffic and incompatible materials.

  • Rationale: Proper storage prevents spills, minimizes exposure to personnel, and ensures the waste is managed in a controlled environment until it can be collected.

Step 5: Final Disposal
  • Procedure: All l-Methoxyphenamine waste must be disposed of through your institution's EHS program, which utilizes a licensed professional waste disposal service.[4][14][15]

  • Rationale: This is the only acceptable and legal method for final disposal. These specialized vendors have the permits and technology to destroy the chemical in a manner that is safe and environmentally sound, typically via high-temperature incineration.

Section 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • ALERT & SECURE: Immediately alert personnel in the vicinity. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency line.

  • DON PPE: Before attempting any cleanup, don appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills where dust may be generated, respiratory protection may be necessary.

  • CONTAIN & CLEAN:

    • For solid spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. Do not add water . Carefully scoop or sweep the material into a labeled waste container.[4][5]

    • Decontaminate: Once the bulk material is collected, decontaminate the spill surface with soap and water. Collect all cleaning materials (wipes, pads) and the contaminated PPE as chemical waste.

  • REPORT: Document and report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Section 5: Visual Workflow and Summary

To consolidate this information, the following diagram illustrates the decision-making process for l-Methoxyphenamine disposal.

G cluster_start Waste Generation cluster_type Identify Waste Form cluster_contain Segregate & Contain cluster_store Store for Collection cluster_dispose Final Disposal cluster_spill Emergency Procedure start l-Methoxyphenamine Waste Generated pure Pure/Expired Solid start->pure solid Contaminated Solids (Gloves, Tips, etc.) start->solid liquid Aqueous Solution start->liquid contain Place in a Dedicated, Securely Sealed, and Clearly Labeled Waste Container pure->contain solid->contain liquid->contain store Store in Designated Satellite Accumulation Area contain->store dispose Transfer to Licensed Professional Waste Disposal Vendor store->dispose spill_event Spill Occurs spill_proc Follow Emergency Spill Protocol (Alert, PPE, Contain, Clean) spill_event->spill_proc Immediate Action spill_proc->contain Collected waste

Caption: Disposal workflow for l-Methoxyphenamine waste streams.

Quick Reference: Do's and Don'ts
DoDon't
✅ Wear appropriate PPE.❌ Pour any waste down the drain.
✅ Segregate from other waste streams.❌ Dispose of contaminated labware in regular trash.
✅ Use sealed, labeled, compatible containers.❌ Mix with other, unknown chemical waste.
✅ Store waste in a designated area.❌ Leave waste containers open or unlabeled.
✅ Dispose of ALL waste via your EHS program.❌ Attempt to clean a large spill without proper training/PPE.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safe and responsible research environment. Your diligence protects you, your colleagues, and the community at large.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5). MilliporeSigma.
  • Safety Data Sheet - MP Biomedicals. (2017, August 23). MP Biomedicals.
  • l-Methoxyphenamine — Chemical Substance Inform
  • METHOXYPHENAMINE - precisionFDA. precisionFDA.
  • Methoxyphenamine | C11H17NO | CID 4117. PubChem - NIH.
  • Methoxyphenamine - Wikipedia. Wikipedia.
  • SAFETY DATA SHEET - SCBT. (2020, May 29). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 28). Thermo Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • New EPA Rule on Pharmaceutical Waste Disposal. (2019, March 5). LeadingAge.
  • Safety Data Sheet - Angene Chemical. (2025, November 6). Angene Chemical.
  • Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211. PubChem - NIH.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
  • Hazardous Waste - Standards.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA.
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14).
  • OSHA Rules for Chemical Hazards. (2026, March 12). DuraLabel.
  • SAFETY DATA SHEET. (2024, November 2). MilliporeSigma.
  • Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review. (2018, December 1). PMC.

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